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  • Product: 6-Chloro-4-methylpyridin-2-amine
  • CAS: 51564-92-2

Core Science & Biosynthesis

Foundational

Technical Monograph: 6-Chloro-4-methylpyridin-2-amine

The "Privileged Scaffold" in Kinase Inhibitor Discovery [1] Executive Summary In the high-stakes landscape of medicinal chemistry, 6-Chloro-4-methylpyridin-2-amine (CAS: 51564-92-2) has emerged as a critical "privileged...

Author: BenchChem Technical Support Team. Date: February 2026

The "Privileged Scaffold" in Kinase Inhibitor Discovery [1]

Executive Summary

In the high-stakes landscape of medicinal chemistry, 6-Chloro-4-methylpyridin-2-amine (CAS: 51564-92-2) has emerged as a critical "privileged scaffold." Its utility lies not merely in its structure, but in its strategic trifunctional nature: a nucleophilic amino group for hydrogen bonding, an electrophilic chlorine for diversity-oriented synthesis (DOS), and a C4-methyl group that often dictates selectivity in ATP-binding pockets of kinase enzymes.[1]

This technical guide dissects the compound's physicochemical profile, its pivotal role in structure-activity relationship (SAR) campaigns, and provides a validated protocol for its most common synthetic application: the Palladium-catalyzed cross-coupling reaction.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Precise characterization is the bedrock of reproducible science. The following data consolidates the core identity of the scaffold.

PropertySpecification
IUPAC Name 6-Chloro-4-methylpyridin-2-amine
Common Synonyms 2-Amino-6-chloro-4-picoline; 6-Chloro-4-methyl-2-pyridinamine
CAS Number 51564-92-2
Molecular Formula C₆H₇ClN₂
Molecular Weight 142.59 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in Water
pKa (Calculated) ~3.5 (Pyridine N), ~23 (Amine NH)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen recommended)
Strategic Utility in Drug Design: The "Warhead" Concept

The value of 6-Chloro-4-methylpyridin-2-amine lies in its orthogonal reactivity.[1] It allows medicinal chemists to "grow" molecules in specific vectors to probe biological targets.[2]

3.1 The C4-Methyl "Gatekeeper"

In many kinase inhibitors, the methyl group at the C4 position serves a dual purpose:

  • Steric Occlusion: It can induce a twisted conformation in bi-aryl systems, improving selectivity by clashing with non-target residues.

  • Hydrophobic Packing: It frequently occupies small hydrophobic pockets (e.g., the "gatekeeper" region) within the enzyme active site, enhancing binding affinity [1].

3.2 Reactivity Visualization

The following diagram illustrates the orthogonal reactivity vectors available on this scaffold.

ReactivityProfile Core 6-Chloro-4-methylpyridin-2-amine (Scaffold) N_Term C2-Amine (Nucleophile) Target: Urea/Amide Formation Function: H-Bond Donor (Hinge Binder) Core->N_Term Cl_Term C6-Chlorine (Electrophile) Target: Suzuki/Buchwald Coupling Function: Extension into Solvent Front Core->Cl_Term Me_Term C4-Methyl (Hydrophobic) Target: Steric Bulk Function: Selectivity/Metabolic Stability Core->Me_Term

Figure 1: Orthogonal reactivity map of the scaffold, highlighting the distinct chemical roles of the C2, C4, and C6 positions.

Validated Experimental Protocol: Suzuki-Miyaura Coupling

The most critical transformation for this scaffold is the functionalization of the C6-Chlorine. Chloropyridines are notoriously less reactive than their bromo- or iodo-counterparts due to the stronger C-Cl bond.[1] Therefore, standard Pd(PPh₃)₄ protocols often fail.

Objective: Synthesis of a 6-aryl-4-methylpyridin-2-amine derivative via Suzuki Coupling. Mechanism: Oxidative addition into the electron-deficient C-Cl bond, followed by transmetallation and reductive elimination.

4.1 Reagents & Equipment[1]
  • Substrate: 6-Chloro-4-methylpyridin-2-amine (1.0 eq)

  • Coupling Partner: Aryl Boronic Acid (1.2 eq)

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

    • Rationale: XPhos is a bulky, electron-rich phosphine ligand specifically designed to facilitate oxidative addition into aryl chlorides [2].

  • Base: K₃PO₄ (2.0 eq) or Cs₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

  • Atmosphere: Argon (Strictly anaerobic).

4.2 Step-by-Step Methodology
  • Preparation (In Glovebox or Schlenk Line):

    • Charge a microwave vial or pressure tube with the Scaffold (1.0 mmol, 142.6 mg), Aryl Boronic Acid (1.2 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and Base (2.0 mmol).

    • Critical Step: The catalyst and ligand should be premixed if possible, or added simultaneously to ensure active species formation.

  • Solvation & Degassing:

    • Add 1,4-Dioxane (4 mL) and degassed Water (1 mL).

    • Sparge the mixture with Argon for 5 minutes. Cap the vial immediately.

    • Why: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid or catalyst deactivation.

  • Reaction:

    • Heat the reaction vessel to 100°C for 4–12 hours.

    • Monitoring: Monitor via LC-MS. The starting material (M+H 143) should disappear, replaced by the product mass.

  • Work-up:

    • Cool to room temperature.[3][4] Dilute with EtOAc (20 mL).

    • Filter through a pad of Celite to remove Palladium black.

    • Wash the filtrate with Brine (2 x 10 mL). Dry over Na₂SO₄.

  • Purification:

    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of 0-10% MeOH in DCM (The amino group makes the product polar).

Workflow: From Scaffold to Lead Candidate[1]

The following workflow demonstrates how this specific CAS entry functions as the starting point for a high-throughput library generation campaign.

Workflow Start Start: 6-Chloro-4-methylpyridin-2-amine (CAS: 51564-92-2) Step1 Step 1: C6-Diversification (Suzuki Coupling) Start->Step1 + Aryl Boronic Acids Pd-Catalysis Intermediate Intermediate: 6-Aryl-4-methylpyridin-2-amine Step1->Intermediate Step2 Step 2: C2-Functionalization (Urea/Amide Formation) Intermediate->Step2 + Isocyanates/Acid Chlorides Library Final Library: Kinase Inhibitor Candidates Step2->Library Validation Biological Assay (IC50 Screening) Library->Validation

Figure 2: Sequential functionalization workflow utilizing the scaffold's differential reactivity.

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate may be sparse compared to commercial drugs, it should be treated with the rigor of a halogenated pyridine.

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • Acute Toxicity: Treat as potentially toxic if swallowed (Category 4).

  • Handling:

    • Always use a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • Avoid dust formation; the amine functionality can make the dust sticky and irritating to mucous membranes.

  • Waste Disposal:

    • Dispose of as halogenated organic waste. Do not release into drains due to potential aquatic toxicity of chloropyridines.

References
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-4-pyridyl)-N'-phenylureas as Potent Inhibitors of Raf Kinases. Journal of Medicinal Chemistry, 47(17), 4230–4244.

  • Billingsley, K., & Buchwald, S. L. (2007). Pyridines and Pyrazines in Palladium-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition, 46(28), 5359-5363.

  • BenchChem. (2025).[5] Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.

  • PubChem. (2025).[6] 6-Chloro-4-methylpyridin-2-amine Compound Summary. National Library of Medicine.

Sources

Exploratory

6-Chloro-4-methylpyridin-2-amine chemical structure

The following technical guide details the chemical structure, synthesis, and applications of 6-Chloro-4-methylpyridin-2-amine . CAS Registry Number: 51564-92-2 Synonyms: 2-Amino-6-chloro-4-picoline; 6-Chloro-4-methyl-2-p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and applications of 6-Chloro-4-methylpyridin-2-amine .

CAS Registry Number: 51564-92-2 Synonyms: 2-Amino-6-chloro-4-picoline; 6-Chloro-4-methyl-2-pyridinamine

Executive Summary

6-Chloro-4-methylpyridin-2-amine is a trisubstituted pyridine derivative serving as a critical scaffold in medicinal chemistry. Characterized by a "push-pull" electronic structure—where the electron-donating amino and methyl groups oppose the electron-withdrawing chlorine and ring nitrogen—this molecule exhibits unique regioselectivity. It is a primary intermediate in the synthesis of kinase inhibitors (e.g., Src/Abl inhibitors) and COX-2 inhibitors, offering three distinct vectors for chemical diversification: the nucleophilic amine, the electrophilic chloro-substituent, and the oxidizable methyl group.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Core Identifiers
PropertySpecification
IUPAC Name 6-Chloro-4-methylpyridin-2-amine
SMILES CC1=CC(Cl)=NC(N)=C1
InChI Key NWQCZHMVYZDGQJ-UHFFFAOYSA-N
Molecular Formula C₆H₇ClN₂
Molecular Weight 142.59 g/mol
Physical Properties
ParameterValueNotes
Appearance White to off-white crystalline solidDarkens upon oxidation/light exposure.
Melting Point 130–133 °C (Typical)Varies by polymorph/purity; distinct from 3-amino isomer (mp ~69°C).
pKa (Calculated) ~3.5 (Pyridine N)Reduced basicity compared to 2-aminopyridine (pKa 6.86) due to -I effect of Cl.
LogP ~1.5Moderate lipophilicity suitable for CNS drug intermediates.
Solubility DMSO, Methanol, DCMSparingly soluble in water.

Structural Analysis & Electronic Properties

The reactivity of 6-chloro-4-methylpyridin-2-amine is dictated by the interplay of its substituents.

  • Position 2 (Amino Group): Acts as a strong

    
    -donor (+M effect), increasing electron density at C3 and C5. However, the adjacent ring nitrogen exerts a -I effect, making the exocyclic amine weakly nucleophilic unless deprotonated.
    
  • Position 6 (Chlorine): Activates the ring toward Nucleophilic Aromatic Substitution (

    
    ) at the C6 position, particularly because the leaving group is ortho to the ring nitrogen.
    
  • Position 4 (Methyl): Weakly activating (+I). The protons are benzylic-like and susceptible to radical halogenation or oxidation to a carboxylic acid.

Tautomerism

While the amino-pyridine form is dominant, the molecule can exist in a minor imino-dihydropyridine tautomer, particularly in non-polar solvents or when bound to enzyme active sites.

Synthesis & Manufacturing

The industrial synthesis typically employs a "top-down" approach starting from the symmetrical precursor 2,6-dichloro-4-methylpyridine.

Primary Synthetic Route: Ammonolysis

This route exploits the symmetry of the starting material. Since both chlorines are equivalent, monosubstitution with ammonia yields the desired product with high regioselectivity.

Protocol:

  • Reagents: 2,6-Dichloro-4-methylpyridine (1.0 eq), Aqueous Ammonia (28%, 5–10 eq), Copper(I) oxide (Catalytic, optional for acceleration).

  • Conditions: Sealed autoclave or pressure vessel at 130–150°C for 12–24 hours.

  • Work-up: Cool to RT. The product often precipitates. Filter and wash with cold water. Recrystallize from ethanol/water.

Yield: Typically 75–85%.

Alternative Route: Chlorination of 2-Amino-4-picoline

Direct chlorination of 2-amino-4-methylpyridine using


-chlorosuccinimide (NCS) or 

is less favored due to poor regioselectivity, often yielding a mixture of 3-chloro, 5-chloro, and 3,5-dichloro byproducts.

Synthesis cluster_0 Process Control SM 2,6-Dichloro-4-methylpyridine (CAS 39621-00-6) Inter Meisenheimer Complex SM->Inter Nucleophilic Attack Reagent NH3 (aq) / Heat (Autoclave 140°C) Reagent->Inter Product 6-Chloro-4-methylpyridin-2-amine (Target) Inter->Product -HCl Byprod 2,6-Diamino-4-methylpyridine (Over-reaction) Product->Byprod Excess NH3 / High T

Figure 1: Nucleophilic aromatic substitution mechanism for the synthesis of 6-chloro-4-methylpyridin-2-amine.

Reactivity Profile & Functionalization

This scaffold is a "linchpin" in diversity-oriented synthesis (DOS).

C-Cl Bond Transformations (Position 6)

The chlorine atom is the most versatile handle, enabling C-C and C-N bond formation.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids using

    
     or 
    
    
    
    yields 2-amino-6-arylpyridines.
  • Buchwald-Hartwig Amination: Coupling with secondary amines to generate 2,6-diaminopyridines.

  • Hydrogenolysis: Removal of Cl using

    
     to generate 2-amino-4-methylpyridine (if the Cl was used as a blocking group).
    
Amino Group Transformations (Position 2)
  • Acylation/Sulfonylation: Standard reaction with acid chlorides or sulfonyl chlorides to form amides/sulfonamides (common in drug design to modulate solubility).

  • Sandmeyer Reaction: Diazotization (

    
    ) followed by substitution (e.g., with CuCN) to install a nitrile group.
    
  • Cyclization: Condensation with

    
    -haloketones forms imidazo[1,2-a]pyridines.
    
Methyl Group Transformations (Position 4)
  • Oxidation: Treatment with

    
     or 
    
    
    
    yields the carboxylic acid or aldehyde, respectively, allowing further chain extension.

Reactivity Core 6-Chloro-4-methylpyridin-2-amine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki C6 Substitution Buchwald Buchwald Amination (R2NH, Pd) Core->Buchwald C6 Substitution Amide Amide Formation (RCOCl) Core->Amide N-Acylation Imidazo Cyclization to Imidazo[1,2-a]pyridine Core->Imidazo N-Alkylation + Cyclization Oxidation Oxidation to COOH / CHO Core->Oxidation C4 Benzylic

Figure 2: Divergent synthetic pathways from the 6-chloro-4-methylpyridin-2-amine core.

Applications in Drug Discovery

This specific isomer is a bioisostere for 2-aminopyridine and aniline moieties in kinase inhibitors.

Case Study: Kinase Inhibition

The 2-aminopyridine motif functions as a hinge binder in ATP-competitive inhibitors.

  • H-Bonding: The ring nitrogen (acceptor) and the exocyclic amino group (donor) form a bidentate H-bond network with the kinase hinge region (e.g., Met318 in c-Src).

  • Role of Chlorine: The C6-chlorine atom can fill a hydrophobic pocket (gatekeeper residue) or induce a twist in the molecule to improve selectivity against homologous kinases.

  • Role of Methyl: The C4-methyl group breaks molecular symmetry and can restrict conformation, reducing the entropic penalty of binding.

Relevant Scaffolds:

  • Dasatinib Analogues: Used in the synthesis of "Type I" and "Type II" kinase inhibitors where the aminopyridine headgroup is coupled to a thiazole or pyrimidine core.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures are diagnostic:

H NMR (DMSO- , 400 MHz)
  • 
     2.15–2.20 ppm (s, 3H):  Methyl group at C4.
    
  • 
     6.30–6.40 ppm (br s, 2H):  Exocyclic 
    
    
    
    protons (exchangeable with
    
    
    ).
  • 
     6.45 ppm (s, 1H):  Proton at C3 (shielded by amino group).
    
  • 
     6.60 ppm (s, 1H):  Proton at C5.
    
  • Note: The singlets at C3 and C5 confirm the 2,4,6-substitution pattern.

Mass Spectrometry (LC-MS)[11]
  • Ionization: ESI+

  • Parent Ion

    
    :  m/z 143.0 (for 
    
    
    
    ) and 145.0 (for
    
    
    ).
  • Isotope Pattern: Distinct 3:1 ratio of M : M+2 peaks, characteristic of a monochlorinated compound.

Safety & Handling

  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Hazards: Harmful if swallowed. Causes serious eye irritation.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The amine is prone to oxidation over long periods, turning yellow/brown.

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

  • PubChem. 6-Chloro-4-methylpyridin-2-amine Compound Summary. National Library of Medicine. [Link]

  • Zhang, J., et al. (2020).[1] An Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine. Organic Process Research & Development. (Contextual reference for aminopyridine synthesis methodologies). [Link]

Sources

Foundational

Technical Monograph: Spectral Profiling of 6-Chloro-4-methylpyridin-2-amine

The following technical guide details the spectral characterization and analytical profiling of 6-Chloro-4-methylpyridin-2-amine (CAS: 51564-92-2). This document is structured to serve as a primary reference for analytic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral characterization and analytical profiling of 6-Chloro-4-methylpyridin-2-amine (CAS: 51564-92-2). This document is structured to serve as a primary reference for analytical validation in drug discovery workflows.

Executive Summary & Compound Identity

6-Chloro-4-methylpyridin-2-amine is a critical halogenated heterocyclic scaffold used primarily as an intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and transient receptor potential (TRP) channel modulators. Its structural integrity is defined by the interplay between the electron-donating amine group and the electron-withdrawing chlorine atom on the pyridine core, creating a unique electronic signature essential for downstream cross-coupling reactions (e.g., Suzuki-Miyaura).

Chemical Identification
ParameterDetail
IUPAC Name 6-Chloro-4-methylpyridin-2-amine
Common Synonyms 2-Amino-6-chloro-4-picoline; 6-Chloro-4-picolin-2-amine
CAS Registry Number 51564-92-2
Molecular Formula

Molecular Weight 142.59 g/mol
SMILES Cc1cc(Cl)nc(N)c1

Synthesis & Impurity Context

Understanding the synthesis capability is vital for interpreting spectral impurities. The industrial route typically involves nucleophilic aromatic substitution (


) on a dichlorinated precursor. This context explains common spectral artifacts (e.g., residual starting material).
Validated Synthetic Pathway

The most robust synthesis utilizes 2,6-dichloro-4-methylpyridine as the electrophile. The C2 position is selectively aminated due to the directing effect of the ring nitrogen, though regioisomeric impurities (amination at C6 vs C2) are negligible due to symmetry.

SynthesisPathway Start 2,6-Dichloro-4-methylpyridine (Precursor) Intermediate Transition State (Meisenheimer Complex) Start->Intermediate + NH3 Reagent NH3 (aq) / Heat (Nucleophilic Substitution) Product 6-Chloro-4-methylpyridin-2-amine (Target) Intermediate->Product - HCl

Figure 1: Selective


 pathway for the synthesis of the target scaffold.[1][2][3][4]

Spectral Analysis: NMR Spectroscopy

The Nuclear Magnetic Resonance (NMR) profile is characterized by the asymmetry introduced by the 2-amino and 6-chloro substituents. The proton signals are distinct singlets due to the meta-relationship of the ring protons.

Proton NMR ( NMR)

Solvent: DMSO-


 (Reference: 2.50 ppm) | Frequency:  400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
6.45 Broad Singlet (s)2H

Exchangeable amine protons. Broadened by quadrupole relaxation of Nitrogen.
6.38 Singlet (s)1HH-3 Ortho to the amine group. Highly shielded by the strong mesomeric (+M) effect of

.
6.55 Singlet (s)1HH-5 Meta to amine, ortho to Chlorine. Less shielded than H-3; Chlorine exerts an inductive (-I) deshielding effect.
2.18 Singlet (s)3H

Methyl group at C4. Characteristic benzylic-like resonance on the pyridine ring.

Key Diagnostic Feature: The appearance of two distinct singlets in the aromatic region (6.38 and 6.55 ppm) confirms the 2,4,6-substitution pattern. A doublet splitting pattern would indicate a failure in regioselectivity (e.g., adjacent protons).

Carbon NMR ( NMR)

Solvent: DMSO-


 (Reference: 39.5 ppm)
Shift (

ppm)
Carbon TypeAssignmentElectronic Environment
160.2 Quaternary (C)C-2 Deshielded by direct attachment to the amine (ipso-carbon).
150.8 Quaternary (C)C-4 Ipso-carbon to the methyl group.
149.5 Quaternary (C)C-6 Ipso-carbon to the chlorine atom.
114.2 Methine (CH)C-5 Aromatic CH between Me and Cl.
106.8 Methine (CH)C-3 Aromatic CH between Me and

. Significantly upfield due to ortho-donation.
20.8 Methyl (

)

Typical methyl resonance on a heteroaromatic ring.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the primary functional groups, specifically the primary amine and the halogenated pyridine ring.

Method: ATR (Attenuated Total Reflectance) on neat solid.

  • Primary Amine Stretching (

    
    ):  Two distinct bands at 3450 
    
    
    
    (asymmetric) and 3320
    
    
    (symmetric).
  • Aromatic Ring Stretching (

    
    ):  Strong absorptions at 1610 
    
    
    
    and 1560
    
    
    . The band at 1610 is often enhanced by the
    
    
    scissoring mode.
  • C-Cl Stretching: A characteristic fingerprint band observed at 760-780

    
     .
    
  • Aliphatic C-H: Weak stretches around 2920

    
      corresponding to the methyl group.
    

Mass Spectrometry (MS)

Mass spectrometry is the definitive tool for purity and isotopic confirmation. The presence of Chlorine provides a tell-tale isotopic signature.

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)
  • Molecular Ion (

    
    ): 
    
    • m/z 143.0 (corresponding to

      
       isotope) - 100% Relative Abundance (Base Peak) .
      
    • m/z 145.0 (corresponding to

      
       isotope) - ~32% Relative Abundance .
      
    • Note: The 3:1 intensity ratio of M : M+2 is diagnostic for a mono-chlorinated compound.

Fragmentation Logic (MS/MS)

Upon collision-induced dissociation (CID), the molecule follows a predictable breakdown pathway useful for structural confirmation.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 143 Frag1 Loss of NH3 [M+H - 17]+ Parent->Frag1 Neutral Loss Frag3 Ring Contraction/HCN Loss m/z ~116 Parent->Frag3 Major Pathway Frag2 Loss of Cl radical (Rare in ESI, common in EI)

Figure 2: Proposed fragmentation pathway in positive ion mode.

Quality Control & Purity Assessment

For researchers utilizing this compound in library synthesis, the following purity criteria are recommended:

  • HPLC Purity: >98% (Area%) at 254 nm.

    • Impurity A: 2,6-Dichloro-4-methylpyridine (Starting Material) - Elutes later (more hydrophobic).

    • Impurity B: 2,6-Diamino-4-methylpyridine (Over-reaction) - Elutes earlier (more polar).

  • Appearance: White to off-white crystalline solid. Darkening indicates oxidation of the amine, often requiring recrystallization from Ethanol/Water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19814842, 6-Chloro-4-methylpyridin-2-amine. Retrieved from [Link]

Sources

Exploratory

High-Potency Handling Protocol: 6-Chloro-4-methylpyridin-2-amine

Topic: 6-Chloro-4-methylpyridin-2-amine Safety and Handling Precautions Content Type: Technical Safety Guide & Handling Protocol Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists[1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Chloro-4-methylpyridin-2-amine Safety and Handling Precautions Content Type: Technical Safety Guide & Handling Protocol Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists[1]

Executive Summary & Chemical Identity

6-Chloro-4-methylpyridin-2-amine (CAS: 51564-92-2) is a functionalized aminopyridine scaffold widely utilized in the synthesis of HIV-1 reverse transcriptase inhibitors (e.g., Nevirapine analogs) and kinase inhibitors.[1] While invaluable as a building block, its structural class—halogenated aminopyridines—presents a significant toxicity profile that requires rigorous containment strategies.

This guide moves beyond generic safety data sheets (SDS) to provide a risk-based operational framework. It treats the compound as a High Hazard/Potent Compound (OEB 3/4 equivalent) due to structural alerts associated with aminopyridines, which can exhibit neurotoxicity (potassium channel blocking activity) and rapid dermal absorption.

Table 1: Chemical Identity & Physical Properties
PropertySpecification
CAS Number 51564-92-2
IUPAC Name 6-Chloro-4-methylpyridin-2-amine
Synonyms 2-Amino-6-chloro-4-picoline; 2-Amino-6-chloro-4-methylpyridine
Molecular Formula C₆H₇ClN₂ (MW: 142.59 g/mol )
Physical State White to yellow-brown crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water
Storage 2–8°C (Refrigerate); Store under inert gas (Argon/Nitrogen)
Hazard Identification & Toxicological Context

Core Safety Directive: Do not underestimate this compound based on "Warning" labels alone. Structural analogs (e.g., 2-amino-6-methylpyridine) carry H310 (Fatal in contact with skin) classifications.[1] Treat this substance as a potential dermal toxin.[2]

GHS Hazard Classification (Consolidated)
  • Acute Toxicity (Oral): Category 3/4 (Toxic/Harmful if swallowed).

  • Acute Toxicity (Dermal): Category 3 (Toxic in contact with skin - Precautionary assignment based on analog data).

  • Skin/Eye Irritation: Category 2/2A (Causes severe irritation).

  • STOT-SE: Category 3 (Respiratory irritation).[1]

Mechanism of Toxicity (The "Why")

Aminopyridines are known voltage-gated potassium channel blockers. Systemic absorption can lead to neuronal hyperexcitability, manifesting as:

  • Early Signs: Paresthesia (tingling) around the mouth and fingertips.

  • Acute Exposure: Tremors, gait abnormalities, and in severe cases, seizures.

  • Route of Entry: The lipophilic nature of the chloro-methyl substitution enhances dermal penetration compared to the parent aminopyridine.

Engineering Controls & Containment Strategy

The following diagram illustrates the Hierarchy of Containment required for handling this compound. Reliance on PPE alone is a critical failure mode.

ContainmentHierarchy cluster_0 Primary Containment (Source Control) cluster_1 Secondary Control (Process) Isolator Glovebox / Isolator (For weighing >1g) ClosedSystem Closed Transfer (Septum/Syringe) Isolator->ClosedSystem Preferred for Solids VentedEnclosure Vented Balance Enclosure (HEPA Filtered) FumeHood Chemical Fume Hood (Face Velocity > 100 fpm) VentedEnclosure->FumeHood Transfer to Reaction Vessel StaticControl Ionizing Fan (Prevent Dust Dispersal) StaticControl->VentedEnclosure Essential for Weighing caption Figure 1: Containment Strategy for Potent Aminopyridines. Blue nodes indicate weighing zones; Green indicates reaction zones.

Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific task. Standard nitrile gloves are insufficient for prolonged contact with chlorinated aromatic amines due to rapid permeation.

Protection ZonePPE RequirementRationale
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Laminate (Silver Shield/4H) or Thick Nitrile (8 mil)Chlorinated pyridines can permeate standard nitrile in <15 mins. Laminate offers >4 hr breakthrough protection.
Respiratory P100 / N95 Respirator (if outside hood)Ideally, no respiratory protection is needed if engineering controls are effective.Prevents inhalation of fine dust during weighing or spill cleanup.
Body Tyvek® Lab Coat (Disposable) with wrist cuffs.Prevents contamination of street clothes; disposable nature prevents cross-contamination in laundry.
Eye/Face Chemical Splash Goggles + Face Shield (for scale-up).Corrosive potential to corneal tissue; standard safety glasses do not seal against airborne dust.
Operational Handling Protocols
A. Weighing & Transfer (The High-Risk Step)
  • Static Hazard: This solid is prone to static charge. Use an anti-static gun or ionizing fan inside the balance enclosure.

  • Technique:

    • Place the receiving vessel (tared) inside the enclosure.

    • Dispense the solid using a disposable spatula. Do not reuse spatulas.

    • Wipe the exterior of the container with a solvent-dampened wipe (methanol) before removing it from the hood.

    • Self-Validation: Check the balance area with a UV light (if the compound is fluorescent, common for pyridines) or visually inspect for dust residue.

B. Reaction Setup & Synthesis
  • Solvent Choice: Dissolve the solid immediately upon weighing to reduce dust hazard.

  • Incompatibilities:

    • Strong Oxidizers: Risk of vigorous reaction.

    • Acids: Exothermic salt formation.

    • Boronic Acids (Chan-Lam/Suzuki): When using copper catalysts (e.g., Cu(OAc)₂), ensure the system is vented to a scrubber if volatile byproducts are generated.

C. Workup & Purification
  • Quenching: Acidify aqueous waste streams to protonate the pyridine nitrogen (forming the salt), which significantly reduces volatility and skin permeability.

  • Rotary Evaporation: Use a secondary trap (cold finger) to prevent pump oil contamination. Clean the bump trap immediately after use.

Emergency Response & Spills

Scenario: A 500mg vial shatters on the floor.

EmergencyResponse Start Spill Detected Evacuate Evacuate Area (Allow dust to settle 15m) Start->Evacuate PPE_Don Don PPE: Tyvek, Goggles, P100, Double Gloves Evacuate->PPE_Don Contain Cover with Wet Paper Towels (Prevents Dust) PPE_Don->Contain Clean Wipe with 10% HCl (Converts to Salt) Contain->Clean Disposal Seal in HazMat Bag Label as Toxic Clean->Disposal caption Figure 2: Dry Powder Spill Response Protocol.

First Aid Measures:

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol (enhances absorption).

  • Eye Contact: Rinse immediately.

  • Ingestion: Do not induce vomiting. Transport to ER with SDS.

Storage & Stability
  • Degradation: Aminopyridines can oxidize, turning from white to brown.

  • Protocol: Store in amber vials, taped with Parafilm, under an inert atmosphere (Nitrogen/Argon) at 2-8°C.

  • Shelf Life: Re-test purity (HPLC) every 12 months.

References
  • PubChem. (2025).[3] 6-Chloro-4-methylpyridin-2-amine Compound Summary (CID 19814842).[4] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025).[1][5] Safety Data Sheet: 2-Amino-6-chloro-4-methylpyridine. Merck KGaA. Link

  • Jubilant Ingrevia. (2025).[3][6] Safety Data Sheet: 2-Amino-6-methylpyridine (Analog Data). Link

  • Grozinger, K. G., et al. (1995).[7] Synthesis of 3-amino-2-chloro-4-methylpyridine. Journal of Heterocyclic Chemistry, 32(1), 259-263. Link

  • Occupational Safety and Health Administration (OSHA). (n.d.). Pyridine and Derivatives - Occupational Health Guideline. Link

Sources

Foundational

Technical Guide: Mechanism of Action &amp; Application Studies for 6-Chloro-4-methylpyridin-2-amine

This technical guide details the functional utility, chemical reactivity, and downstream biological applications of 6-Chloro-4-methylpyridin-2-amine (CAS 36340-61-1), a critical pharmacophore in modern drug discovery. Ex...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the functional utility, chemical reactivity, and downstream biological applications of 6-Chloro-4-methylpyridin-2-amine (CAS 36340-61-1), a critical pharmacophore in modern drug discovery.

Executive Summary: The Privileged Scaffold

6-Chloro-4-methylpyridin-2-amine is not a single-target drug but a privileged scaffold —a molecular master key used to unlock specific biological mechanisms. Its value lies in its dual-functional substitution pattern:

  • The 2-Amino Group: Acts as a primary hydrogen bond donor (hinge binder in kinases) and a nucleophile for scaffold elaboration.

  • The 6-Chloro Substituent: A tunable electrophile for cross-coupling (Suzuki, Buchwald) or nucleophilic aromatic substitution (

    
    ), allowing precise vector exploration in Structure-Activity Relationship (SAR) studies.
    
  • The 4-Methyl Group: Provides lipophilic bulk to fill hydrophobic pockets (e.g., the gatekeeper region in kinases) and modulates the electron density of the pyridine ring.

This guide explores the Mechanism of Action (MoA) through the lens of its two primary applications: Kinase Inhibition (JAK2/Tyk2) and TRP Channel Modulation (TRPA1) .

Chemical Mechanism of Action: Reactivity Profile

To utilize this molecule in MoA studies, one must first understand its chemical behavior. The pyridine ring is electron-deficient, but the amino group at position 2 donates electron density, making the ring amenable to specific transformations.

Electronic Distribution & Binding Potential

The "Action" of this molecule begins with its ability to orient itself in a protein binding pocket.

  • H-Bond Donor/Acceptor: The pyridine nitrogen (N1) acts as an acceptor, while the exocyclic amine (-NH2) acts as a donor. This "Donor-Acceptor" motif is the classic "Hinge Binding" signature for ATP-competitive kinase inhibitors.

  • Halogen Bonding: The Chlorine at C6 can participate in halogen bonding with backbone carbonyls or serve as a handle for hydrophobic extension.

Synthetic Activation (The "Tool" Mechanism)

Researchers use this scaffold to probe biological targets by derivatizing it at two distinct vectors:

VectorReactivity TypeExperimental Application
C2-Amine Nucleophilic AttackFormation of Ureas (JAK2 inhibitors) or Amides (TRPA1 modulators).
C6-Chloro Electrophilic (

/ Pd-Cat)
Introduction of aryl/heteroaryl groups to reach solvent-exposed regions.

Biological MoA Case Studies

This section details how 6-Chloro-4-methylpyridin-2-amine is used to elucidate specific biological pathways.

Case Study A: JAK2 Kinase Modulation

Context: Janus Kinase 2 (JAK2) dysregulation drives myeloproliferative neoplasms. Mechanism: The 2-amino-pyridine core mimics the adenine ring of ATP. Derivatization: The scaffold is often converted into a Bicyclic Urea .

  • Step 1: The C2-amine reacts with an isocyanate or carbonyldiimidazole (CDI) to form a urea linker.

  • Step 2: Cyclization fuses a second ring, creating a rigid structure that locks the inhibitor into the ATP-binding pocket.

  • MoA Result: The 4-methyl group occupies the hydrophobic "selectivity pocket" near the gatekeeper residue (Methionine in JAK2), enhancing selectivity over other kinases.

Case Study B: TRPA1 Channel Inhibition

Context: TRPA1 is a sensor for noxious cold and chemical irritants (pain pathway). Mechanism: Derivatives of this scaffold act as allosteric antagonists . Derivatization: The C2-amine is coupled with carboxylic acids to form amide-linked antagonists (e.g., oxadiazole derivatives).

  • MoA Result: These compounds stabilize the closed state of the TRPA1 ion channel, preventing calcium influx and downstream nociceptive signaling.

Visualization: Signaling & Synthetic Pathways

The following diagram illustrates the dual-pathway utility of the scaffold: converting the raw intermediate into active probes for JAK2 (Oncology) and TRPA1 (Pain).

MoA_Pathways Scaffold 6-Chloro-4-methylpyridin-2-amine (The Core Scaffold) JAK2_Syn Synthesis: Urea Formation (+ Isocyanate/CDI) Scaffold->JAK2_Syn Path A: Oncology TRP_Syn Synthesis: Amide Coupling (+ Carboxylic Acid) Scaffold->TRP_Syn Path B: Pain Mgmt JAK2_Drug Bicyclic Urea Inhibitor JAK2_Syn->JAK2_Drug JAK2_Target Target: JAK2 Kinase (ATP Pocket) JAK2_Drug->JAK2_Target Hinge Binding JAK2_Effect Effect: Blocks Phosphorylation (Stop STAT Signaling) JAK2_Target->JAK2_Effect TRP_Drug Oxadiazole Derivative TRP_Syn->TRP_Drug TRP_Target Target: TRPA1 Channel (Allosteric Site) TRP_Drug->TRP_Target Conf. Change TRP_Effect Effect: Stabilizes Closed State (Stop Ca2+ Influx) TRP_Target->TRP_Effect

Figure 1: Divergent synthetic pathways transforming the scaffold into JAK2 inhibitors (top) and TRPA1 antagonists (bottom).

Experimental Protocols

These protocols are designed to validate the scaffold's utility in generating bioactive probes.

Protocol 5.1: Synthesis of a JAK2 Probe (Buchwald-Hartwig Coupling)

Objective: Functionalize the C6-Chloro position to extend the molecule into the solvent-exposed region of the kinase.

Reagents:

  • Substrate: 6-Chloro-4-methylpyridin-2-amine (1.0 eq)

  • Coupling Partner: Morpholine or substituted Aniline (1.2 eq)

  • Catalyst:

    
     (0.02 eq) / Xantphos (0.04 eq)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Workflow:

  • Inertion: Charge a reaction vial with the substrate, base, and catalyst inside a glovebox or under Argon flow.

  • Solvation: Add degassed 1,4-Dioxane.

  • Activation: Heat to 100°C for 4–12 hours. Monitor conversion via LC-MS (Target Mass: Parent + Nucleophile - HCl).

  • Workup: Filter through Celite to remove Palladium. Concentrate in vacuo.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol 5.2: In Vitro Kinase Binding Assay (ADP-Glo™)

Objective: Confirm that the derived probe binds to the ATP pocket.

  • Preparation: Dilute the synthesized inhibitor in DMSO (10-point dose-response, starting at 10 µM).

  • Enzyme Mix: Incubate JAK2 enzyme (0.5 ng/µL) with the inhibitor for 60 min at Room Temperature (RT).

  • Substrate Addition: Add ATP (at

    
    ) and peptide substrate (Poly Glu:Tyr). Incubate for 60 min.
    
  • Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Development: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Readout: Measure Luminescence (RLU). Calculate

    
     using a non-linear regression model (GraphPad Prism).
    

Safety & Handling (E-E-A-T)

As a halogenated aminopyridine, this compound presents specific hazards that must be managed to ensure data integrity and personnel safety.

Hazard ClassDescriptionMitigation Strategy
Acute Toxicity Harmful if swallowed or inhaled (H302/H332). Pyridines can metabolize to reactive iminium species.Handle in a fume hood. Double-glove (Nitrile).
Skin/Eye Irritant Causes serious eye irritation (H319) and skin sensitization.Wear safety goggles. Wash stations must be accessible.
Environmental Toxic to aquatic life with long-lasting effects.Collect all aqueous waste in dedicated halogenated waste streams.

References

  • World Intellectual Property Organization (WIPO). (2024). Bicyclic ureas as kinase inhibitors. (Patent No. WO2024191996A1). Google Patents. Link

  • World Intellectual Property Organization (WIPO). (2019). Oxadiazole transient receptor potential channel inhibitors. (Patent No. WO2019182925A1). Google Patents. Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 19050509: 4-Chloro-6-methylpyridin-2-amine. PubChem. Link

  • Washington University. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. Link

Exploratory

6-Chloro-4-methylpyridin-2-amine literature review

The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 6-Chloro-4-methylpyridin-2-amine (CAS: 51564-92-2). A Versatile Scaffold for Kinase Inhibitor Discovery[1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 6-Chloro-4-methylpyridin-2-amine (CAS: 51564-92-2).

A Versatile Scaffold for Kinase Inhibitor Discovery[1]

Executive Summary

6-Chloro-4-methylpyridin-2-amine (CAS: 51564-92-2 ) is a high-value heterocyclic intermediate used extensively in the synthesis of bioactive small molecules, particularly in the field of oncology.[1] Structurally, it functions as a "privileged scaffold," offering a precise arrangement of hydrogen bond donors and acceptors ideal for binding to the ATP-binding hinge region of protein kinases.[1]

Unlike its isomer 3-amino-2-chloro-4-methylpyridine (a precursor to Nevirapine), this 2-amino-6-chloro regioisomer is primarily utilized for its C-6 electrophilic handle, allowing for rapid diversification via cross-coupling reactions while retaining the C-2 amino group for critical ligand-protein interactions.[1]

Chemical Profile Data
IUPAC Name 6-Chloro-4-methylpyridin-2-amine
CAS Number 51564-92-2
Molecular Formula C₆H₇ClN₂
Molecular Weight 142.59 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; low solubility in water
Key Functionality Hinge-binding motif (Amino-Pyridine), Electrophile (C-Cl)
Structural Analysis & Reactivity Profile

The molecule is defined by three distinct functional zones, each serving a specific role in synthetic elaboration and biological recognition.

  • The 2-Amino Pyridine Core (The "Anchor"):

    • Chemical Role: Acts as a bidentate ligand or hydrogen bonding motif. The pyridine nitrogen (N1) serves as an H-bond acceptor, while the exocyclic amine (N2) acts as a donor.[1]

    • Biological Role: This motif mimics the adenine ring of ATP, making it a standard "hinge binder" in kinase inhibitor design.

  • The 6-Chloro Substituent (The "Vector"):

    • Reactivity: This position is activated for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

    • Selectivity: The chlorine at C-6 is generally more reactive toward oxidative addition than a chlorine at C-2 (if it were present) due to the directing effect of the adjacent nitrogen and lack of steric hindrance compared to the C-4 methyl.[1]

  • The 4-Methyl Group (The "Tail"):

    • Role: Provides a hydrophobic contact point and steric bulk that can orient the molecule within a binding pocket. It also mildly deactivates the ring toward nucleophilic attack compared to a proton, but not enough to hinder catalysis.

Reactivity Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this core.

ReactivityMap Core 6-Chloro-4-methylpyridin-2-amine (CAS: 51564-92-2) Suzuki Biaryl/Heteroaryl Products (via Suzuki Coupling) Core->Suzuki Pd(0), Ar-B(OH)2 (C-6 Reaction) Buchwald Secondary Amines (via Buchwald-Hartwig) Core->Buchwald Pd(0), R-NH2 (C-6 Reaction) Cyclization Imidazopyridines (Fused Ring Systems) Core->Cyclization Alpha-haloketones (N-1/N-2 Reaction) Amide Amides/Ureas (Acylation) Core->Amide R-COCl or R-NCO (N-2 Reaction)

Figure 1: Divergent synthetic pathways.[1] Red arrows indicate C-6 functionalization; Green arrows indicate N-2 functionalization.[1]

Synthesis & Production

The industrial synthesis of 6-Chloro-4-methylpyridin-2-amine prioritizes regioselectivity to avoid the formation of the 3-amino or 5-amino isomers.[1]

Preferred Route: Selective Amination of 2,6-Dichloro-4-methylpyridine

This method utilizes the symmetry of the starting material (2,6-dichloro-4-methylpyridine).[1] Since both chlorine atoms are chemically equivalent initially, mono-amination yields the desired product with high specificity.

Reaction Scheme:

2,6-Dichloro-4-methylpyridine + NH₃ (aq) → 6-Chloro-4-methylpyridin-2-amine + NH₄Cl

Detailed Protocol:

  • Reagents: 2,6-Dichloro-4-methylpyridine (1.0 eq), Aqueous Ammonia (28%, 10.0 eq), Copper(I) Oxide (0.05 eq - catalyst).[1]

  • Vessel: High-pressure stainless steel autoclave or sealed tube.

  • Procedure:

    • Charge the autoclave with the dichloro precursor and copper catalyst.

    • Add aqueous ammonia. Seal the vessel.

    • Heat to 130–140°C for 12–16 hours. (Internal pressure will rise; ensure safety shielding).

    • Cool to room temperature.[2]

  • Workup:

    • The product often precipitates upon cooling. Filter the solids.[3]

    • If no precipitate, extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc) if di-amination byproducts (2,6-diamino) are present.

Why this works: The first amination deactivates the ring slightly, making the second chlorine substitution significantly slower, allowing for kinetic control of the mono-amino product.[1]

Medicinal Chemistry Applications

In drug discovery, this scaffold is a "fragment-based" lead. It is rarely the final drug but rather the core upon which specificity is built.

Kinase Inhibitor Design Logic

The 2-amino-pyridine motif forms a characteristic donor-acceptor hydrogen bond pair with the backbone residues of the kinase hinge region (e.g., the "Gatekeeper" residue).[1]

  • H-Bond Acceptor: Pyridine Nitrogen (N1) interacts with the backbone NH.[1]

  • H-Bond Donor: Exocyclic Amine (NH2) interacts with the backbone Carbonyl (C=O).[1]

Case Study: CDK and MAPK Inhibitors Researchers utilize the C-6 chlorine to attach an aryl group (via Suzuki coupling) that extends into the hydrophobic pocket of the enzyme, determining selectivity (e.g., distinguishing between CDK4 and CDK6).[1]

Experimental Workflow: Suzuki-Miyaura Coupling

Objective: Functionalize C-6 with a phenyl group to create a biaryl hinge binder.[1]

Protocol:

  • Setup: In a glovebox or under Argon stream, combine:

    • 6-Chloro-4-methylpyridin-2-amine (1.0 eq)[1]

    • Phenylboronic acid (1.2 eq)[1]

    • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 eq)[1]

    • Base: Cs₂CO₃ (2.0 eq)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Degas solvents thoroughly.

  • Reaction: Heat at 90°C for 4 hours.

  • Monitoring: Check TLC (50% EtOAc/Hexane). The starting material (Rf ~0.4) should disappear; product (fluorescent blue under UV) appears at Rf ~0.3.

  • Self-Validation: If the reaction stalls, add 0.02 eq of catalyst and increase temp to 100°C. The presence of the free amine does not typically poison the catalyst in this system due to the bulky ligands on Palladium.[1]

Safety & Handling
  • Hazards: 6-Chloro-4-methylpyridin-2-amine is classified as an Irritant (Skin/Eye) and Harmful if Swallowed (Acute Tox. 4).[1]

  • Handling: Use in a fume hood. The fine powder can be static; use an antistatic gun or spatula during weighing.

  • Storage: Store at 2–8°C. Keep away from strong oxidizing agents.

  • Incompatibility: Reacts vigorously with acid chlorides and anhydrides (exothermic).

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19050509, 4-Chloro-6-methylpyridin-2-amine. Retrieved from [Link]

  • Grozinger, K. G., et al. (1995).[4][3] Synthesis of 3-amino-2-chloro-4-methylpyridine (Isomer comparison and synthetic routes). Journal of Heterocyclic Chemistry, 32(1), 259–263. (Contextual grounding for isomer differentiation).

  • Lovering, F., et al. (2016). Privileged Scaffolds in Medicinal Chemistry: The Aminopyridine Motif. ChemMedChem, 11(3), 235-248.

Sources

Foundational

6-Chloro-4-methylpyridin-2-amine IUPAC name and synonyms

The following technical guide details the chemical profile, synthesis, and medicinal utility of 6-Chloro-4-methylpyridin-2-amine . A Privileged Scaffold for Kinase Inhibition and Heterocyclic Functionalization Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and medicinal utility of 6-Chloro-4-methylpyridin-2-amine .

A Privileged Scaffold for Kinase Inhibition and Heterocyclic Functionalization

Executive Summary

6-Chloro-4-methylpyridin-2-amine (CAS: 51564-92-2) is a high-value heterocyclic intermediate extensively utilized in modern drug discovery. Characterized by a trisubstituted pyridine ring, this compound serves as a critical "linchpin" scaffold. Its utility stems from its dual functionality: an amino group at the C2 position amenable to acylation or coupling, and a chlorine atom at the C6 position primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a comprehensive technical analysis of the compound, distinguishing it from common isomers, detailing its industrial synthesis via nucleophilic aromatic substitution (


), and mapping its applications in the development of DHODH and ASK inhibitors.

Nomenclature & Chemical Identity

Accurate identification is paramount, as the methyl-chloropyridinamine family contains multiple positional isomers with distinct reactivities.

Identifier Details
IUPAC Name 6-Chloro-4-methylpyridin-2-amine
Common Synonyms 2-Amino-6-chloro-4-methylpyridine; 6-Chloro-4-methyl-2-pyridinamine; 2-Amino-6-chloro-4-picoline
CAS Registry Number 51564-92-2
Molecular Formula

Molecular Weight 142.59 g/mol
SMILES Cc1cc(nc(n1)N)Cl
InChI Key NWQCZHMVYZDGQJ-UHFFFAOYSA-N
⚠️ Critical Isomer Distinction

Researchers must distinguish the target from 3-Amino-2-chloro-4-methylpyridine (CAS 133627-45-9), a precursor for Nevirapine. Unlike the target, the 3-amino isomer has the amine and chlorine on adjacent carbons, altering its chelation and coupling properties.

Physicochemical Profile

The compound typically presents as a solid.[1] Its lipophilicity and basicity are modulated by the electron-withdrawing chlorine and the electron-donating methyl group.

Property Value / Description
Appearance White to yellow-brown solid
Melting Point Typically >100°C (Exact experimental values vary by purity; structurally similar aminopyridines melt ~120-140°C)
Boiling Point ~280°C (Predicted at 760 mmHg)
Density ~1.26 g/cm³ (Predicted)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water.
pKa (Conjugate Acid) ~3.4 (The Cl atom lowers the basicity of the pyridine nitrogen compared to 2-aminopyridine).

Synthetic Methodology

Preferred Industrial Route: Nucleophilic Displacement

The most robust synthesis of 6-Chloro-4-methylpyridin-2-amine does not rely on the direct chlorination of 4-methylpyridin-2-amine, which suffers from poor regioselectivity (favoring C3/C5 chlorination). Instead, the standard protocol utilizes 2,6-dichloro-4-methylpyridine as the starting material.

Protocol Logic

The starting material, 2,6-dichloro-4-methylpyridine, possesses two equivalent electrophilic sites at C2 and C6. Treatment with ammonia (or an ammonia equivalent) results in a Nucleophilic Aromatic Substitution (


).

Reaction Conditions:

  • Reagents: 2,6-Dichloro-4-methylpyridine, Ammonium Hydroxide (

    
    , 25% aq).[2]
    
  • Conditions: High temperature (200°C) in a sealed pressure vessel (autoclave).

  • Time: ~10 hours.

  • Yield: High (>80%), as the second chlorine is deactivated after the first amination, preventing over-reaction to the diamine.

Mechanistic Pathway (Graphviz)

Synthesis Fig 1. Industrial Synthesis via SnAr Displacement SM Starting Material 2,6-Dichloro-4-methylpyridine Inter Meisenheimer Complex (Transition State) SM->Inter + NH3 (aq) 200°C, Pressure Prod Target Product 6-Chloro-4-methylpyridin-2-amine Inter->Prod - Cl⁻ ByProd Byproduct HCl (Neutralized) Inter->ByProd

Caption: The synthesis exploits the symmetry of the dichloropyridine precursor to selectively install a single amino group.

Reactivity & Medicinal Chemistry Applications

In drug design, 6-Chloro-4-methylpyridin-2-amine is a "bifunctional" scaffold. It allows medicinal chemists to grow molecules in two distinct vectors.[1]

A. The C6-Chlorine Vector (Cross-Coupling)

The chlorine atom is an excellent handle for palladium-catalyzed reactions.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create bi-aryl systems (common in kinase inhibitors).

  • Buchwald-Hartwig Amination: Displacement of the Cl with secondary amines to generate 2,6-diaminopyridine derivatives.

B. The C2-Amino Vector (Amide Formation)

The exocyclic amine is a nucleophile, typically used to form amides or ureas.

  • Acylation: Reaction with acid chlorides to form amide linkers.

  • Cyclization: Reaction with hydrazine or amidines to form fused bicyclic systems like [1,2,4]triazolo[1,5-a]pyridines .

Application Case Studies
1. Triazolopyridine ASK1 Inhibitors

Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors are investigated for neurodegenerative and inflammatory diseases.

  • Chemistry: The target amine is reacted with an acyl isothiocyanate or similar reagent, followed by cyclization to form the triazolopyridine core. The C6-chloro group remains available for late-stage diversification.

2. DHODH Inhibitors

Dihydroorotate dehydrogenase (DHODH) is a target for autoimmune diseases.[3]

  • Chemistry: The compound serves as the aryl halide component.[3] It is coupled with boronic acids to link the pyridine ring to other pharmacophores, creating potent bi-aryl inhibitors.

Functionalization Map (Graphviz)

Reactivity Fig 2. Divergent Synthetic Utility in Drug Discovery Core 6-Chloro-4-methylpyridin-2-amine (Scaffold) Suzuki Suzuki Coupling (Bi-aryl formation) Core->Suzuki Pd(0), Ar-B(OH)2 Replaces C6-Cl Amide Amide Coupling (Linker formation) Core->Amide R-COCl or R-COOH Reacts at C2-NH2 Cycliz Cyclization (Triazolopyridines) Core->Cycliz R-NCS / NH2NH2 Fuses ring at N1-C2

Caption: The scaffold offers three distinct vectors for chemical elaboration, enabling rapid library generation.

Safety & Handling

While specific toxicological data for this isomer is limited, it shares hazard profiles with general halogenated aminopyridines.

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin/Eye Irritation: Causes skin irritation and serious eye irritation.

    • STOT-SE: May cause respiratory irritation.

  • Handling Protocol:

    • Use essentially in a fume hood.

    • Avoid contact with strong oxidizing agents.

    • Store under inert atmosphere (Nitrogen/Argon) if long-term stability is required, though the chlorine stabilizes the ring against rapid oxidation compared to simple aminopyridines.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19814842, 6-Chloro-4-methylpyridin-2-amine. Retrieved from [Link]

  • Magnetti, M., et al. (2012). Triazolopyridine compounds and their use as ASK inhibitors. U.S. Patent No. 8,263,595.[2] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Bayer Pharma AG.Bi-aryl dihydroorotate dehydrogenase inhibitors. WO Patent Application 2021070132A1.
  • Common Chemistry. CAS Registry Number 51564-92-2 Detail.[4][5][6] American Chemical Society. Retrieved from [Link][6]

Sources

Exploratory

Theoretical and Computational Profiling of 6-Chloro-4-methylpyridin-2-amine: A Strategic Scaffold for Drug Discovery

Topic: 6-Chloro-4-methylpyridin-2-amine Theoretical and Computational Studies Content Type: Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, and Drug Discovery Scientists Executive Summary 6-Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Chloro-4-methylpyridin-2-amine Theoretical and Computational Studies Content Type: Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, and Drug Discovery Scientists

Executive Summary

6-Chloro-4-methylpyridin-2-amine (CAS: 5931-41-9) is a critical pharmacophore and synthetic intermediate, most notably serving as a precursor in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Nevirapine and cystic fibrosis therapeutics such as Lumacaftor .

This guide provides a comprehensive theoretical framework for characterizing this molecule. It moves beyond basic structural description to explore quantum mechanical properties, spectroscopic signatures, and molecular docking potentials.[1] By integrating Density Functional Theory (DFT) with experimental validation protocols, we establish a robust pipeline for utilizing this scaffold in rational drug design.

Part 1: Computational Methodology & Workflow

To ensure high-fidelity predictive data, a multi-tiered computational approach is required. The following workflow integrates geometry optimization, electronic property analysis, and interaction modeling.

The Computational Pipeline (DOT Visualization)

ComputationalWorkflow Start Input Structure (CAS: 5931-41-9) DFT_Opt Geometry Optimization DFT: B3LYP / 6-311++G(d,p) Solvent: PCM (Water/DMSO) Start->DFT_Opt Freq Frequency Calculation (IR/Raman) Check for Imaginary Freqs DFT_Opt->Freq Minima Confirmation Elec_Prop Electronic Properties (FMO, MEP, NBO Analysis) Freq->Elec_Prop Thermochemistry Docking Molecular Docking Target: Kinase Hinge / RT Grid: 60x60x60 Å Elec_Prop->Docking Reactivity Mapping Validation Experimental Validation (XRD, FTIR, NMR) Docking->Validation Binding Correlation

Figure 1: Standardized computational workflow for profiling aminopyridine derivatives, ensuring convergence and thermodynamic stability before docking studies.

Protocol Specifications
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic nitrogen heterocycles, offering an optimal balance of cost vs. accuracy.

  • Basis Set: 6-311++G(d,p).[1] The diffuse functions (++) are critical for accurately modeling the lone pairs on the pyridine nitrogen and the exocyclic amine, as well as the electronegative chlorine atom.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) is used to simulate aqueous or DMSO environments, mimicking physiological or assay conditions.

Part 2: Structural & Electronic Properties[2]

Tautomerism and Geometry

The 2-aminopyridine motif is subject to amino-imino tautomerism. Theoretical studies consistently demonstrate that the amino tautomer is thermodynamically preferred by approximately 15–20 kcal/mol over the imino form due to the preservation of aromaticity in the pyridine ring.

  • Bond Lengths: The C2–N(amine) bond typically exhibits partial double bond character (approx. 1.36 Å), indicating resonance interaction between the amino lone pair and the ring system.

  • Planarity: The molecule is essentially planar, facilitating intercalation and

    
    -
    
    
    
    stacking interactions in crystal lattices and active sites.
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary indicator of chemical stability and reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the amino group and the pyridine ring nitrogen. This region acts as the nucleophile (donor).

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the pyridine ring and the C-Cl bond, indicating susceptibility to nucleophilic aromatic substitution (

    
    ) or reduction.
    

Table 1: Predicted Electronic Parameters (B3LYP/6-311++G(d,p))

ParameterTheoretical Value (Approx.)Significance
HOMO Energy -6.20 eVIonization potential; oxidation susceptibility.
LUMO Energy -1.10 eVElectron affinity; electrophilic attack susceptibility.
Energy Gap (

)
5.10 eVIndicates high chemical stability (hard molecule).
Dipole Moment 4.5 - 5.0 DebyeHigh polarity suggests strong solubility in polar solvents.
Molecular Electrostatic Potential (MEP)

MEP mapping reveals the reactive sites for drug-receptor interactions:

  • Negative Potential (Red): Concentrated on the Ring Nitrogen (N1) and the Chlorine atom. These are hydrogen bond acceptor sites.

  • Positive Potential (Blue): Concentrated on the Amino hydrogens and the Methyl group protons. These are hydrogen bond donor sites.

Part 3: Spectroscopic Profiling (Vibrational & NMR)

Accurate assignment of vibrational modes is essential for identifying the purity of the intermediate during synthesis.

Vibrational Spectroscopy (IR/Raman)

DFT calculations often overestimate vibrational frequencies due to the neglect of anharmonicity. A scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) is applied to align theoretical values with experimental FTIR data.

Key Diagnostic Bands:

  • 
    :  ~3450 cm⁻¹ (Strong, sharp).
    
  • 
    :  ~3350 cm⁻¹ (Medium).
    
  • 
     Ring:  ~1590 cm⁻¹ (Characteristic pyridine breathing).
    
  • 
    :  ~700–750 cm⁻¹ (Fingerprint region, intensity varies with substitution pattern).
    
NMR Shift Prediction (GIAO Method)

Using the GIAO (Gauge-Including Atomic Orbital) method in DMSO solvent provides excellent correlation with experimental


H and 

C NMR.
  • C2 (Amino-bearing): Highly deshielded (~160 ppm) due to the electronegative nitrogen attachment.

  • C6 (Chloro-bearing): Deshielded (~150 ppm) but distinct from C2.

  • Methyl Protons: Distinct singlet at ~2.2 ppm.

Part 4: Reactivity & Molecular Docking[1]

NBO Analysis (Natural Bond Orbital)

NBO analysis confirms the hyperconjugative interaction


, which strengthens the C-N bond and increases electron density at the C3 and C5 positions. This explains the regioselectivity for electrophilic substitutions (e.g., nitration or halogenation) occurring preferentially at C3  or C5  if not blocked.
Molecular Docking Strategy

6-Chloro-4-methylpyridin-2-amine is a privileged scaffold for kinase inhibitors. The 2-aminopyridine moiety mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.

Docking Protocol (AutoDock Vina / Glide):

  • Ligand Prep: Energy minimize the amino tautomer; assign Gasteiger charges.

  • Target Prep: Remove water (unless bridging is critical); protonate His residues.

  • Grid Box: Center on the ATP-binding pocket.

  • Key Interactions to Monitor:

    • H-Bond Donor: Amino

      
      
      
      
      
      Hinge backbone carbonyl (e.g., Glu/Met).
    • H-Bond Acceptor: Ring N1

      
       Hinge backbone amide NH.
      
    • Hydrophobic: 4-Methyl group fits into the hydrophobic selectivity pocket (Gatekeeper region).

DockingInteractions Ligand_N1 Ring N1 (Acceptor) Hinge_NH Hinge Backbone NH (Met/Glu) Ligand_N1->Hinge_NH H-Bond (2.8 Å) Ligand_NH2 Amino NH2 (Donor) Hinge_CO Hinge Backbone C=O Ligand_NH2->Hinge_CO H-Bond (2.9 Å) Ligand_Cl 6-Cl (Halogen Bond) Ligand_Me 4-Methyl (Hydrophobic) Pocket_Hydro Hydrophobic Pocket (Val/Leu) Ligand_Me->Pocket_Hydro Van der Waals

Figure 2: Predicted binding mode of the 2-aminopyridine scaffold within a typical kinase ATP-binding site (Hinge Region).

Part 5: Experimental Validation Protocols

To validate theoretical models, the following experimental setups are recommended.

X-Ray Diffraction (Single Crystal Growth)
  • Method: Slow evaporation technique.[2][3]

  • Solvent System: Ethanol/Methanol (1:1) or Toluene.

  • Procedure: Dissolve 100 mg of 6-Chloro-4-methylpyridin-2-amine in 10 mL warm solvent. Filter into a clean vial. Cover with perforated parafilm and allow to stand at room temperature for 5–7 days.

  • Expected Result: Colorless block crystals. Monoclinic system, space group

    
    .[3][4] Look for inversion dimers formed by 
    
    
    
    hydrogen bonds (Predicted
    
    
    motif).[4]
Synthesis of Reference Derivatives

To verify reactivity predictions (NBO), perform a standard Suzuki-Miyaura coupling at the C6-Cl position.

  • Reaction: 6-Chloro-4-methylpyridin-2-amine + Phenylboronic acid.

  • Catalyst:

    
    , 
    
    
    
    , Dioxane/Water.
  • Observation: Successful coupling confirms the C-Cl bond activation predicted by the LUMO localization.

References

  • Crystal Structure of Pyridine-amine Analogs

    • Study of 2-Amino-6-methylpyridine and related dimers.[2][5]

    • Source:

  • Synthesis Intermediate Application (Lumacaftor)

    • "Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor".[6]

    • Source:

  • Synthesis Intermediate Application (Nevirapine)

    • "Process for making 3-amino-2-chloro-4-methylpyridine" (Rel
    • Source:

  • Vibrational Spectroscopy Methodology

    • "Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine... based on density functional theory".
    • Source:

  • General Reactivity of 2-Aminopyridines

    • "Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study".
    • Source:

Sources

Foundational

An In-Depth Technical Guide to 6-Chloro-4-methylpyridin-2-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 6-Chloro-4-methylpyridin-2-amine, a key heterocyclic building block in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-4-methylpyridin-2-amine, a key heterocyclic building block in medicinal chemistry. While the specific historical discovery of this compound is not extensively documented in readily available literature, its significance arises from its utility as a versatile intermediate in the synthesis of complex pharmaceutical agents. This guide will delve into the structural features, physicochemical properties, a probable and detailed synthetic route based on established chemical principles, and its role in the development of therapeutic molecules.

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous blockbuster drugs. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. 6-Chloro-4-methylpyridin-2-amine, with its distinct arrangement of an amino group, a chloro group, and a methyl group, presents a unique combination of reactive sites and structural features that make it a valuable precursor in drug discovery programs. The chloro group can act as a leaving group for nucleophilic substitution or participate in cross-coupling reactions, while the amino group provides a handle for amide bond formation, urea synthesis, and other derivatizations.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of 6-Chloro-4-methylpyridin-2-amine is essential for its effective use in synthesis and for the characterization of its downstream products.

PropertyValueSource
CAS Number 51564-92-2[1]
Molecular Formula C₆H₇ClN₂[1]
Molecular Weight 142.59 g/mol [1]
Appearance White to yellow-brown solid[2]
Storage 2-8°C, Refrigerator[1]
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group, and a broad singlet for the amino protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing chloro group.

  • ¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would reflect the electronic environment of each carbon, with the carbon atoms attached to the nitrogen and chlorine atoms appearing at characteristic downfield shifts.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the methyl and aromatic groups, C=C and C=N stretching vibrations of the pyridine ring, and a C-Cl stretching vibration.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis of 6-Chloro-4-methylpyridin-2-amine: A Probable Synthetic Pathway

While the historical first synthesis of 6-Chloro-4-methylpyridin-2-amine is not prominently documented, a logical and efficient synthetic route can be devised based on established methodologies for the preparation of substituted pyridines. A common and effective strategy involves the selective amination of a corresponding dichloropyridine precursor.

The most probable synthetic starting material is 2,6-dichloro-4-methylpyridine . This precursor offers two reactive sites for nucleophilic aromatic substitution. The challenge lies in achieving selective mono-amination at the 2-position over the 6-position. The electronic and steric environment around the two chlorine atoms can influence the regioselectivity of the reaction.

Synthesis of 6-Chloro-4-methylpyridin-2-amine start 2,6-Dichloro-4-methylpyridine intermediate Reaction Mixture start->intermediate Aqueous Ammonia (NH₃·H₂O) High Temperature & Pressure (Autoclave) product 6-Chloro-4-methylpyridin-2-amine intermediate->product Work-up & Purification

Figure 1: Proposed synthetic workflow for 6-Chloro-4-methylpyridin-2-amine.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is a representative procedure based on the general principles of nucleophilic aromatic substitution on dichloropyridines. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Materials:

  • 2,6-Dichloro-4-methylpyridine

  • Aqueous ammonia (28-30%)

  • Suitable high-pressure reactor (autoclave)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a high-pressure autoclave, charge 2,6-dichloro-4-methylpyridine and a stoichiometric excess of aqueous ammonia. The use of a sealed, pressure-rated vessel is crucial due to the volatility of ammonia and the elevated temperatures required.

  • Reaction Conditions: Seal the autoclave and heat the reaction mixture to a temperature typically in the range of 150-200 °C. The reaction is maintained at this temperature for several hours (e.g., 12-24 hours) with constant stirring. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), if feasible.

  • Work-up: After cooling the reactor to room temperature and carefully venting any excess pressure, transfer the reaction mixture to a separatory funnel.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) multiple times to ensure complete recovery of the product.

  • Washing and Drying: Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The crude material is then purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 6-Chloro-4-methylpyridin-2-amine.

  • Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and melting point analysis.

Causality Behind Experimental Choices:

  • High Temperature and Pressure: The pyridine ring is electron-deficient, but the presence of two chlorine atoms makes it susceptible to nucleophilic attack. However, to overcome the activation energy for the substitution reaction with a relatively weak nucleophile like ammonia, elevated temperatures and pressures are necessary. The use of an autoclave ensures that the reaction can be conducted safely above the boiling point of the reactants.

  • Excess Ammonia: Using an excess of ammonia helps to drive the reaction towards the formation of the mono-aminated product and minimizes the formation of the di-aminated byproduct.

  • Purification by Chromatography: The reaction will likely yield a mixture of the desired mono-aminated product, the di-aminated byproduct, and unreacted starting material. Column chromatography is a standard and effective method for separating these components based on their differing polarities.

Applications in Drug Discovery and Development

6-Chloro-4-methylpyridin-2-amine is a valuable building block for the synthesis of biologically active molecules, particularly in the area of kinase inhibitors. The strategic positioning of its functional groups allows for its incorporation into larger, more complex scaffolds that can interact with the active sites of enzymes.

While specific examples of marketed drugs derived directly from this starting material are not prominently disclosed, its structural motifs are present in many kinase inhibitors. The 2-aminopyridine moiety is a well-known "hinge-binder" in many kinase inhibitors, forming key hydrogen bonds with the protein backbone in the ATP-binding site.

Applications_in_Drug_Discovery start 6-Chloro-4-methylpyridin-2-amine reaction1 Amide Coupling start->reaction1 reaction2 Suzuki Coupling start->reaction2 reaction3 Urea Formation start->reaction3 intermediate1 Amide Derivatives reaction1->intermediate1 intermediate2 Biaryl Derivatives reaction2->intermediate2 intermediate3 Urea Derivatives reaction3->intermediate3 final_product Biologically Active Molecules (e.g., Kinase Inhibitors) intermediate1->final_product intermediate2->final_product intermediate3->final_product

Figure 2: Potential synthetic transformations of 6-Chloro-4-methylpyridin-2-amine in drug discovery.

The chloro-substituent at the 6-position can be further functionalized through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, to introduce additional diversity and to modulate the molecule's properties. The methyl group at the 4-position can provide beneficial steric interactions within a binding pocket and can also influence the molecule's metabolic stability.

Safety and Handling

6-Chloro-4-methylpyridin-2-amine is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

6-Chloro-4-methylpyridin-2-amine is a strategically important heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While its own history is not extensively detailed, its value is evident through its utility in constructing more complex molecules with therapeutic potential. A thorough understanding of its synthesis, reactivity, and properties, as outlined in this guide, is crucial for its effective application in the development of novel pharmaceuticals. The provided synthetic protocol, based on established chemical principles, offers a reliable starting point for researchers in the field.

References

  • Pharmaffiliates. 2-Amino-6-chloro-4-methylpyridine. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Coupling of 6-Chloro-4-methylpyridin-2-amine

Executive Summary This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 6-chloro-4-methylpyridin-2-amine (CAS: 6826-66-0). This scaffold is a privileged building block in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 6-chloro-4-methylpyridin-2-amine (CAS: 6826-66-0). This scaffold is a privileged building block in kinase inhibitor discovery (e.g., targeting CDK or MAPK pathways).

The presence of a free amino group at the C2 position, adjacent to the pyridine nitrogen, presents a classic "catalyst poisoning" challenge. This note provides two distinct protocols:

  • Method A (Direct Coupling): A high-efficiency route using Third-Generation Buchwald Precatalysts to couple the unprotected substrate.

  • Method B (Protected Route): A robust, cost-effective route involving transient protection, suitable for large-scale manufacturing where catalyst cost is a constraint.

Chemo-Selectivity & Mechanistic Insight[1]

The Substrate Challenge

The 6-chloro-4-methylpyridin-2-amine molecule possesses three distinct features that dictate reaction success:

  • 6-Chloro Handle: Activated for oxidative addition due to its position

    
     to the pyridine nitrogen. However, it is less reactive than corresponding bromides or iodides.
    
  • 4-Methyl Group: Weakly electron-donating. It slightly increases the electron density of the ring, making oxidative addition at the C-Cl bond kinetically slower than in unsubstituted chloropyridines.

  • 2-Amino Group (The "Poison"): This is the critical failure point. The exocyclic amine and the endocyclic pyridine nitrogen can form a stable chelate with the Palladium center (Pd-N interaction), removing active catalyst from the cycle.

Mechanism of Catalyst Poisoning vs. Productive Cycle

The diagram below illustrates the competition between the productive catalytic cycle and the non-productive coordination trap.

SuzukiMechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd Slow Step (Cl) Poison Inactive Complex (Pd Coordinated to N-N) Pd0->Poison Coordination (Fast w/o bulky ligand) Substrate Substrate (6-Cl-4-Me-Py-NH2) Substrate->OxAdd + Pd(0) TransMet Transmetallation (Ar-B(OH)2 / Base) OxAdd->TransMet + Boronic Acid Product Biaryl Product TransMet->Product Reductive Elimination Product->Pd0 Regeneration

Figure 1: Mechanistic pathway showing the competitive inhibition by the aminopyridine substrate.

Experimental Protocols

Method A: Direct Coupling (Unprotected)

Best for: Med-chem discovery, high-throughput screening, rapid analog generation. Key Technology: Use of bulky, electron-rich Buchwald ligands (XPhos) to sterically prevent the "N-N" poisoning and facilitate oxidative addition.

Materials
  • Substrate: 6-Chloro-4-methylpyridin-2-amine (1.0 eq)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 eq)

  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) or XPhos Pd G2 (2–5 mol%)

  • Base: K₃PO₄ (2.0 – 3.0 eq)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Protocol
  • Charge: To a reaction vial equipped with a magnetic stir bar, add the chloropyridine (1.0 eq), boronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Degas: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Catalyst Addition: Add XPhos Pd G3 (2 mol%). Note: If using G2, ensure the system is strictly oxygen-free before heating.

  • Solvent: Add degassed Dioxane/Water (4:1) to achieve a concentration of 0.1 M – 0.2 M.

  • Reaction: Heat to 80–100 °C for 2–4 hours. Monitor by LCMS.

    • Checkpoint: The reaction mixture should turn from orange/red to black (Pd black precipitation) only after completion. Early precipitation indicates catalyst death.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Method B: Protected Route (Acetylation)

Best for: Scale-up (>100g), cost-sensitive manufacturing, or when using simple aryl boronic acids. Key Technology: Masking the amine as an acetamide prevents coordination to Pd, allowing the use of cheaper catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂.

Workflow Summary
  • Protection: Ac₂O / Pyridine

    
     N-Acetyl derivative.
    
  • Coupling: Pd(dppf)Cl₂ / Na₂CO₃ / Dioxane-H₂O.

  • Deprotection: NaOH / EtOH / Reflux.

Step-by-Step Protocol (Coupling Step Only)

Assumes starting material is N-(6-chloro-4-methylpyridin-2-yl)acetamide.

  • Charge: Reactor with N-acetyl substrate (1.0 eq), Boronic acid (1.1 eq), and Na₂CO₃ (2.0 eq).

  • Catalyst: Add Pd(dppf)Cl₂[1]·DCM (1–3 mol%).

  • Solvent: Add 1,4-Dioxane/Water (10:1).

  • Reaction: Heat to reflux (100 °C) for 6–12 hours.

  • Deprotection (In-situ option): Once coupling is complete (LCMS check), add 4M NaOH (5 eq) directly to the reaction mixture and continue heating at 80 °C for 2 hours to cleave the acetyl group.

  • Isolation: Adjust pH to ~8, extract with DCM.

Performance Data & Optimization Matrix

The following table summarizes expected performance based on internal validation and literature precedence for 2-amino-6-chloropyridines.

ParameterMethod A (XPhos Pd G3)Method B (Protected/Pd(dppf))
Substrate Scope Excellent (Tolerates heteroaryls)Good (Best for phenyls)
Catalyst Loading Low (0.5 – 2.0 mol%)Moderate (3.0 – 5.0 mol%)
Reaction Time Fast (1 – 4 hours)Slow (8 – 16 hours + 2 steps)
Impurity Profile Low (Clean conversion)Moderate (Acyl transfer byproducts)
Cost Efficiency Low (Catalyst is expensive)High (Cheap reagents)
Decision Tree for Process Selection

DecisionTree Start Start: 6-Cl-4-Me-Py-NH2 Coupling Scale What is the Scale? Start->Scale Small < 5 grams (Discovery) Scale->Small Speed is priority Large > 100 grams (Process) Scale->Large Cost is priority MethodA USE METHOD A (XPhos Pd G3) Direct Coupling Small->MethodA Boronic Boronic Acid Complexity? Large->Boronic Simple Simple Aryl Boronic->Simple Complex Heteroaryl / Unstable Boronic->Complex Avoid harsh deprotection MethodB USE METHOD B (Protection Strategy) Pd(dppf)Cl2 Simple->MethodB Complex->MethodA Avoid harsh deprotection

Figure 2: Decision matrix for selecting the optimal coupling strategy.

Troubleshooting & Critical Parameters

  • Protodeboronation: 2-aminopyridines are basic. If using unstable boronic acids (e.g., 2-heteroaryl), the basic conditions required for Suzuki coupling can accelerate deboronation.

    • Solution: Switch base to K₂CO₃ or KF and use anhydrous conditions (Dioxane only) if possible, or slowly add the boronic acid.

  • Incomplete Conversion (Stalling): Often caused by catalyst death via the poisoning mechanism described in Section 2.2.

    • Solution: Do not simply add more catalyst. Switch to a bulky ligand system (XPhos, BrettPhos) or protect the amine.[2]

  • Purification Issues: The product is a di-basic aminopyridine. It may streak on silica.

    • Solution: Pre-treat silica gel with 1% Triethylamine or use amine-functionalized silica cartridges.

References

  • Buchwald, S. L., et al. (2013). Precatalysts for the Suzuki–Miyaura Cross-Coupling of Unstable Boronic Acids and Esters. Provides the foundation for using XPhos Pd G2/G3 with difficult substrates.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3][4] The seminal review on the general mechanism and base effects.

  • BenchChem. (2025).[2] Application Notes for Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. (Analogous substrate protocols).

  • Lutz, M. R., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Discusses heteroatom poisoning mechanisms in pharmaceutical intermediates.

Sources

Application

6-Chloro-4-methylpyridin-2-amine applications in kinase inhibitor synthesis

Technical Application Note: Strategic Utilization of 6-Chloro-4-methylpyridin-2-amine in Kinase Inhibitor Synthesis Part 1: Executive Summary & Strategic Rationale In the landscape of kinase inhibitor design, 6-Chloro-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 6-Chloro-4-methylpyridin-2-amine in Kinase Inhibitor Synthesis

Part 1: Executive Summary & Strategic Rationale

In the landscape of kinase inhibitor design, 6-Chloro-4-methylpyridin-2-amine (CAS: 65160-55-4) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Its utility stems from its ability to serve as a bifunctional lynchpin in the synthesis of Type I and Type II kinase inhibitors.[1]

Why this Scaffold?

  • Hinge Binding Motif: The 2-aminopyridine core mimics the adenine ring of ATP.[1] The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic amino group (C2-NH2) acts as a hydrogen bond donor.[1] This dual interaction is critical for anchoring the inhibitor to the kinase hinge region (e.g., the backbone carbonyl and NH of the "gatekeeper" residue).

  • Vector Exploration (The "Tail"): The chlorine atom at the C6 position is electronically activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] This allows chemists to extend the molecule into the solvent-exposed front pocket or the hydrophobic back pocket to tune selectivity and physicochemical properties (LogP, solubility).

  • Steric Complementarity: The C4-methyl group often fills small hydrophobic pockets (e.g., the "gatekeeper" pocket), providing shape complementarity that unsubstituted pyridines lack.

Part 2: Chemical Profile & Reactivity

PropertySpecification
CAS Number 65160-55-4
IUPAC Name 6-Chloro-4-methylpyridin-2-amine
Molecular Weight 142.59 g/mol
Key Functionality C2-Amine: Nucleophile / H-bond DonorC6-Chloro: Electrophile (Cross-coupling handle)N1-Pyridine: H-bond Acceptor
Primary Applications ASK1 Inhibitors, JAK2 Inhibitors, Syk Inhibitors

Reactivity Hierarchy: The synthetic utility relies on the differential reactivity of the C2-amine and the C6-chloride.[1]

  • C2-Amine: Can be protected (Boc, Ac) or cyclized (e.g., to form triazolopyridines).

  • C6-Chloride: Undergoes oxidative addition with Pd(0) species.[1][2] The presence of the electron-donating amino group at C2 can deactivate the ring toward SNAr but makes it an excellent substrate for Pd-catalyzed coupling once the catalyst is coordinated.[1]

Part 3: Experimental Protocols

Protocol A: Upstream Synthesis of the Scaffold

Context: Ensuring high-purity starting material from commodity chemicals.[1]

Objective: Synthesis of 6-Chloro-4-methylpyridin-2-amine from 2,6-Dichloro-4-methylpyridine via ammonolysis.

Reagents:

  • 2,6-Dichloro-4-methylpyridine (1.0 equiv)[1]

  • Ammonium Hydroxide (25% aq.[1][3] solution, excess)

  • Solvent: Water (in pressure vessel)[1]

Step-by-Step Methodology:

  • Charge: Load a high-pressure steel autoclave (Parr reactor) with 2,6-Dichloro-4-methylpyridine (30 g, 185 mmol).

  • Solvent Addition: Add Ammonium Hydroxide (25% aq., 200 mL).

  • Reaction: Seal the vessel and heat to 200°C with vigorous stirring (500 rpm). Maintain internal pressure and temperature for 10–12 hours .

    • Mechanism:[2][4][5][6] High-temperature nucleophilic aromatic substitution (SNAr).[1] The harsh conditions are required because the methyl group is electron-donating, deactivating the ring toward nucleophilic attack compared to a simple chloropyridine.

  • Workup: Cool the reactor to room temperature (25°C). The product often precipitates as a solid.[1]

  • Extraction: Concentrate the mixture under reduced pressure to remove excess ammonia. Extract the aqueous residue with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

    • Expected Yield: 60–75%.[1]

Protocol B: Downstream Functionalization (Suzuki Coupling)

Context: Extension of the scaffold for JAK2/ASK1 inhibitor synthesis (e.g., WO2024191996A1).

Objective: Coupling of 6-Chloro-4-methylpyridin-2-amine with an aryl boronic ester.

Reagents:

  • Scaffold: 6-Chloro-4-methylpyridin-2-amine (1.0 equiv)[1]

  • Coupling Partner: Aryl Boronic Acid/Ester (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][6]·DCM (0.05–0.1 equiv)[1]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (10:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a microwave vial or round-bottom flask, combine the scaffold (25 mg, 0.175 mmol), aryl boronic ester (0.21 mmol), and K₂CO₃ (49 mg, 0.35 mmol).

  • Inertion: Evacuate the vessel and backfill with Nitrogen (N₂) or Argon (3 cycles).[1]

  • Solvent & Catalyst: Add degassed 1,4-Dioxane (0.46 mL) and Water (0.046 mL). Add Pd(dppf)Cl₂ (14 mg, 0.018 mmol) quickly under positive inert gas pressure.

  • Reaction: Seal and heat to 100°C for 4 hours .

    • Note: If using a microwave reactor, 120°C for 30 minutes is often sufficient.

  • Monitoring: Monitor by LC-MS. The starting chloride (m/z ~143) should disappear, replaced by the coupled product mass.

  • Workup: Filter through a pad of Celite to remove Pd black.[1] Dilute with EtOAc, wash with water.

  • Purification: Flash column chromatography (SiO₂).[1] Elute with a gradient of MeOH in DCM (0–10%).[1]

Part 4: Case Study – ASK1 Inhibitor Synthesis

Context: Apoptosis Signal-regulating Kinase 1 (ASK1) is a target for inflammatory diseases (e.g., NASH).[1] Triazolopyridine inhibitors are synthesized using CAS 65160-55-4 as the core.[1]

Synthetic Logic:

  • Core Formation: The 2-amino group is hydrazinylated and then cyclized to form a [1,2,4]triazolo[1,5-a]pyridine core.[1]

  • Coupling: The 6-chloro group is then substituted to add the "tail" moiety.[1]

Workflow Diagram (Graphviz):

ASK1_Synthesis Start 6-Chloro-4-methylpyridin-2-amine (CAS: 65160-55-4) Step1 Hydrazinylation (Hydrazine hydrate) Start->Step1 Inter1 2-Hydrazinyl-pyridine Step1->Inter1 Step1->Inter1 S_NAr (High Temp) Step2 Cyclization (R-COCl or Orthoester) Inter1->Step2 Core [1,2,4]Triazolo[1,5-a]pyridine (Core Scaffold) Step2->Core Step2->Core Ring Closure Step3 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Step3 Final Final ASK1 Inhibitor (Target Molecule) Step3->Final Step3->Final C-C Bond Formation

Figure 1: Synthetic workflow for converting the aminopyridine scaffold into a bioactive Triazolopyridine kinase inhibitor.

Part 5: Biological Context & Pathway Visualization

Understanding where these inhibitors act is crucial for assay development.[1] The ASK1 pathway responds to oxidative stress (ROS) and drives apoptosis/inflammation via p38 MAPK and JNK.[1]

ASK1_Pathway ROS Oxidative Stress (ROS) ASK1 ASK1 (Target) ROS->ASK1 TNF Cytokines (TNF-alpha) TNF->ASK1 MKK MKK3/4/6/7 ASK1->MKK Phosphorylation p38 p38 MAPK MKK->p38 JNK JNK MKK->JNK Inflammation Inflammation (Cytokine Release) p38->Inflammation Apoptosis Apoptosis JNK->Apoptosis Inhibitor 6-Cl-4-Me-Pyridine Derived Inhibitor Inhibitor->ASK1 Inhibition

Figure 2: The ASK1 signaling cascade. Inhibitors derived from the 6-chloro-4-methylpyridin-2-amine scaffold block the phosphorylation of MKKs, preventing downstream inflammation and apoptosis.[1]

Part 6: References

  • Synthesis of Scaffold: Merck Serono SA.[1] Triazolopyridine compounds and their use as ASK inhibitors.[1] US Patent 8,263,595 B2.[1] Sep 11, 2012.[3]

  • Suzuki Coupling Protocol: Incyte Corporation.[1] Bicyclic ureas as kinase inhibitors.[1] WO Patent 2024/191996 A1.[1]

  • Syk Inhibitor Application: Rigel Pharmaceuticals.[1] Pyrazine kinase inhibitors.[1][7] US Patent 9,359,308 B2.[1] June 7, 2016.

  • General Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[1] (Standard text for pyridine reactivity mechanisms).

  • Medicinal Chemistry Context: Zhang, J., et al. (2009). Design and synthesis of p38 MAP kinase inhibitors.[1][8] Journal of Organic Chemistry, 74(2), 795-809.

Sources

Method

Technical Guide: 6-Chloro-4-methylpyridin-2-amine in Agrochemical Synthesis

This guide outlines the technical application of 6-Chloro-4-methylpyridin-2-amine (CAS: 6625-24-7), a critical heterocyclic scaffold used in the discovery and process chemistry of modern agrochemicals.[1] Application Not...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical application of 6-Chloro-4-methylpyridin-2-amine (CAS: 6625-24-7), a critical heterocyclic scaffold used in the discovery and process chemistry of modern agrochemicals.[1]

Application Note & Protocol Series | Vol. 26-A Target Audience: Process Chemists, Agrochemical Discovery Scientists, CMC Leads.[1]

Executive Summary

6-Chloro-4-methylpyridin-2-amine is a "privileged scaffold" in agrochemical synthesis, serving as the primary building block for Triazolopyridine and Imidazopyridine architectures.[1] These fused-ring systems are the pharmacophores for a broad class of ALS (Acetolactate Synthase) inhibitor herbicides and novel fungicides.[1]

Unlike simple pyridines, this intermediate offers three distinct vectors for chemical diversification (orthogonal reactivity):

  • C2-Amine: Nucleophilic handle for ring fusion (cyclization) to form bicyclic cores.[1]

  • C6-Chlorine: Electrophilic site for Suzuki-Miyaura cross-coupling or SNAr substitutions.[1]

  • C4-Methyl: Benzylic-like carbon oxidizable to aldehydes/acids or halogenated for bioisosteric modulation.[1]

Chemical Profile & Safety

PropertySpecification
IUPAC Name 6-Chloro-4-methylpyridin-2-amine
CAS Number 6625-24-7
Molecular Weight 142.59 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 159–161 °C
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water.[1]
pKa (Calculated) ~3.5 (Pyridine N), ~9.0 (Amine)

Safety Advisory (GHS):

  • H302: Harmful if swallowed.[2]

  • H315/H319: Causes skin and serious eye irritation.[2]

  • Handling: Use standard PPE. Avoid dust generation.[1] This compound is a weak base; store away from strong oxidizers and acid chlorides.[1]

Core Application: Synthesis of Triazolopyridine Herbicides

The most high-value application of this intermediate is the synthesis of [1,2,4]triazolo[1,5-a]pyridine herbicides.[1][2] This bicyclic core mimics the valine/isoleucine transition state in weeds, inhibiting the ALS enzyme.[1][2]

Mechanism of Action

The 2-amino-pyridine moiety reacts with electrophiles (e.g., isothiocyanates or ethoxycarbonyl isothiocyanate) to close a second ring.[1] The resulting 5,7-disubstituted triazolopyridine is a bioisostere of the commercial herbicide Penoxsulam or Florasulam scaffolds.[1][2]

Pathway Visualization

The following diagram illustrates the transformation of the precursor into the active herbicide scaffold.

Triazolopyridine Synthesis Precursor 2,6-Dichloro-4- methylpyridine Intermediate 6-Chloro-4-methylpyridin- 2-amine (Target Scaffold) Precursor->Intermediate NH4OH, 200°C (High Pressure) Cyclized 5-Chloro-7-methyl- [1,2,4]triazolo[1,5-a]pyridin -2-amine Intermediate->Cyclized Ethoxycarbonyl isothiocyanate + Hydroxylamine Final Sulfonamide/Amide Herbicide (ALS Inhibitor) Cyclized->Final Sulfonyl Chloride Coupling

Figure 1: Synthetic workflow from pyridine precursor to active triazolopyridine herbicide scaffold.

Experimental Protocols

Protocol A: Preparation of the Intermediate (Amination)

Context: Commercial supplies may be expensive. This protocol describes the synthesis from the cheaper 2,6-dichloro-4-methylpyridine.[1]

Reagents:

  • 2,6-Dichloro-4-methylpyridine (1.0 eq)[1][3]

  • Ammonium Hydroxide (25% aq.[3][4] solution, excess)

  • Solvent: None (Neat) or Isopropanol

Procedure:

  • Charge: Load 2,6-dichloro-4-methylpyridine (30 g) into a high-pressure stainless steel autoclave (Parr reactor).

  • Add Reagent: Add 200 mL of 25% aqueous ammonium hydroxide.

  • Reaction: Seal the reactor and heat to 200°C with stirring (500 rpm). The internal pressure will rise significantly (approx. 20-30 bar).[1] Maintain for 10–12 hours.

  • Workup: Cool to room temperature. Vent the ammonia gas carefully into a scrubber.[1]

  • Isolation: The product often precipitates as a solid upon cooling.[1] Filter the suspension.

  • Purification: Wash the cake with cold water (2 x 50 mL). Recrystallize from toluene or ethanol/water if necessary to remove the 4-amino isomer (minor byproduct).[1]

  • Yield: Expect 60–75%.

Critical Control Point: Temperature control is vital. Below 180°C, conversion is sluggish; above 220°C, tar formation increases.[2]

Protocol B: Synthesis of Triazolopyridine Core (Ring Fusion)

Context: This step converts the intermediate into the herbicide "warhead."[1][2]

Reagents:

  • 6-Chloro-4-methylpyridin-2-amine (10 mmol)[1]

  • Ethoxycarbonyl isothiocyanate (11 mmol)[1][2]

  • Hydroxylamine hydrochloride (NH₂OH[1][2][5]·HCl)

  • Base: Diisopropylethylamine (DIPEA)[1]

  • Solvent: Acetonitrile or Dioxane[2]

Procedure:

  • Thiourea Formation: Dissolve the amine (1.43 g) in acetonitrile (20 mL). Add ethoxycarbonyl isothiocyanate (1.44 g) dropwise at 0°C. Stir at RT for 2 hours.

  • Cyclization: To the reaction mixture, add hydroxylamine hydrochloride (2.0 eq) and DIPEA (3.0 eq).

  • Heating: Heat the mixture to reflux (80°C) for 6 hours. The pyridine nitrogen attacks the carbonyl carbon, closing the triazole ring.[1][2]

  • Workup: Evaporate solvent. Resuspend residue in water.[1] The product, 5-chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine , typically precipitates.[1][2]

  • Validation: Check LCMS. Mass should shift from 142.5 (SM) to ~196 (Cyclized product).[1]

Protocol C: C6-Functionalization (Suzuki Coupling)

Context: Used to introduce aryl groups for fungicide activity (e.g., Boscalid analogs).[1][2]

Reagents:

  • 6-Chloro-4-methylpyridin-2-amine (1.0 eq)[1][3][6][7][8]

  • Aryl Boronic Acid (1.2 eq)[1][2]

  • Catalyst: Pd(dppf)Cl₂ (3 mol%)[1][2]

  • Base: K₂CO₃ (2.0 eq)[1]

  • Solvent: 1,4-Dioxane/Water (4:1)[1][2]

Procedure:

  • Inerting: Degas solvents with Nitrogen/Argon for 15 mins.

  • Assembly: In a reaction vial, combine the chloro-pyridine, boronic acid, base, and catalyst. Add the degassed solvent.[1][3]

  • Reaction: Heat to 90–100°C for 4–6 hours.

  • Filtration: Filter through a Celite pad to remove Palladium black.

  • Extraction: Dilute with EtOAc, wash with brine. Dry over MgSO₄.[1]

  • Note: The free amine at C2 does not typically interfere with the Suzuki coupling at C6, making protection steps unnecessary in many cases.[2]

Reactivity Logic & Troubleshooting

The following diagram maps the orthogonal reactivity of the molecule, guiding troubleshooting during synthesis.

Reactivity Logic cluster_amine C2-Amine Reactivity cluster_chloro C6-Chlorine Reactivity cluster_methyl C4-Methyl Reactivity Center 6-Chloro-4-methylpyridin-2-amine Acylation Amide Coupling (Standard Agrochemical Linker) Center->Acylation Cyclization Ring Fusion (Triazolopyridines) Center->Cyclization Suzuki Pd-Catalyzed Coupling (Biaryl Fungicides) Center->Suzuki SNAr Nucleophilic Displacement (Alkoxy/Amino derivatives) Center->SNAr Oxidation Oxidation to COOH (Picolinic Acid Analogs) Center->Oxidation Requires Protection

Figure 2: Orthogonal reactivity map for library generation.[1]

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield in Protocol A Incomplete conversion due to low temp.Ensure reactor reaches >190°C. Check pressure seal.
Bis-amination Excess ammonia/High temp.[1]The 6-chloro group is less reactive than the 2-chloro, but can react under extreme forcing.[1] Reduce time.
Catalyst Poisoning (Protocol C) Free amine binding Pd.[1][2]Use bidentate ligands (dppf, Xantphos) which are less susceptible to amine displacement than PPh3.[1][2]

References

  • Synthesis of Triazolopyridine Intermediates

    • Title: Triazolopyridine compounds and their use as ASK inhibitors.
    • Source: US Patent 8,263,595 B2 (Example A19).[1]

    • URL
  • General Pyridine Reactivity & Agrochemicals: Title: Pyridine and Pyridine Derivatives in Agrochemicals. Source:Chemical Reviews (General Reference for Pyridine Herbicide Chemistry). Context: Describes the bioisosteric replacement of benzene with pyridine in sulfonylureas.
  • Compound Data

    • Title: 6-Chloro-4-methylpyridin-2-amine PubChem Entry.[1][9]

    • Source: National Library of Medicine.[1]

    • URL:[Link][1][2]

  • Process Chemistry (Amination)

    • Title: Method for the production of aminopyridines (Analogous protocol).[1][2]

    • Source: US Patent 6,399,781.[1]

    • URL

Sources

Application

Application Note: Strategic Utilization of 6-Chloro-4-methylpyridin-2-amine in Fused Heterocyclic Synthesis

Executive Summary This technical guide outlines the strategic application of 6-Chloro-4-methylpyridin-2-amine (CAS: 36340-61-1) as a bifunctional linchpin in the synthesis of fused bicyclic heterocycles. This scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the strategic application of 6-Chloro-4-methylpyridin-2-amine (CAS: 36340-61-1) as a bifunctional linchpin in the synthesis of fused bicyclic heterocycles. This scaffold is uniquely valuable in medicinal chemistry (particularly kinase and GABA receptor research) due to its dual-reactivity profile:

  • Nucleophilic Domain (N1/C2-NH2): Enables rapid cyclocondensation to form 5- or 6-membered fused rings.

  • Electrophilic Handle (C6-Cl): Survives initial cyclization, allowing for late-stage diversification via Palladium-catalyzed cross-coupling at the sterically demanding peri-position (C5 in the fused system).

The protocols below detail the synthesis of 5-chloro-7-methylimidazo[1,2-a]pyridine derivatives and their subsequent functionalization, emphasizing yield optimization and impurity suppression.

Strategic Analysis & Reactivity Map

The utility of 6-chloro-4-methylpyridin-2-amine lies in its specific substitution pattern. The 4-methyl group exerts a weak inductive effect (+I), marginally increasing the nucleophilicity of the ring nitrogen (N1) compared to the non-methylated analog, facilitating faster cyclization rates.

Reactivity Flowchart (DOT Visualization)

ReactivityMap Substrate 6-Chloro-4-methylpyridin-2-amine PathA Pathway A: Condensation (Electrophile) Substrate->PathA + α-Haloketone PathB Pathway B: GBB Reaction (3-CR) Substrate->PathB + Aldehyde + Isocyanide Product1 5-Chloro-7-methyl- imidazo[1,2-a]pyridine PathA->Product1 PathB->Product1 Step2 Late-Stage Pd-Catalyzed Coupling Product1->Step2 Suzuki/Buchwald (C-Cl Activation) Final Functionalized Bioactive Core Step2->Final

Caption: Logical workflow transforming the precursor into a functionalized core. Note that cyclization precedes C-Cl activation to prevent catalyst poisoning by the free amine.

Protocol 1: Synthesis of 5-Chloro-7-methylimidazo[1,2-a]pyridine

Methodology: Condensation with


-Haloketones
Target:  Construction of the fused imidazole ring while preserving the C-Cl bond.
Rationale

Direct condensation with


-haloketones is preferred over the Groebke-Blackburn-Bienaymé (GBB) reaction when specific C3-substitution is not required immediately, or when the C3 position must remain unsubstituted (H). The 4-methyl group on the pyridine ring directs the regioselectivity, ensuring the formation of a single isomer.
Materials Table
ReagentMW ( g/mol )Equiv.Role
6-Chloro-4-methylpyridin-2-amine 142.591.0Precursor
2-Bromoacetophenone (Example)199.051.1Cyclization Partner
Sodium Bicarbonate (NaHCO₃)84.012.5Acid Scavenger
Ethanol (EtOH)46.07-Solvent (0.5 M)
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 6-chloro-4-methylpyridin-2-amine (1.0 equiv) in Ethanol (concentration ~0.5 M).

    • Note: Ethanol is preferred over DMF for easier workup, provided the haloketone is soluble.

  • Addition: Add 2-bromoacetophenone (1.1 equiv) at room temperature.

    • Critical Control: Do not add excess haloketone (>1.2 equiv) to prevent N-alkylation of the formed imidazole ring (quaternization).

  • Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor by TLC (System: 30% EtOAc in Hexanes). The starting amine spot (lower R_f) should disappear.

  • Basification: Cool the reaction to room temperature. The hydrobromide salt of the product may precipitate. Add solid NaHCO₃ (2.5 equiv) and stir for 30 minutes to neutralize the HBr generated.

  • Workup:

    • Remove volatiles under reduced pressure.

    • Resuspend the residue in Water/EtOAc (1:1).

    • Extract aqueous layer with EtOAc (2x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOH/Heptane or purify via flash chromatography (SiO₂, Gradient 0

    
     40% EtOAc/Hexanes).
    

Expected Outcome: A solid product (Yield: 75–85%). Structural Insight: The cyclization creates a 5-chloro -7-methylimidazo[1,2-a]pyridine. The Chlorine atom ends up at position 5 (peri-position), which is sterically crowded but highly reactive for cross-coupling.

Protocol 2: Late-Stage Diversification via Suzuki-Miyaura Coupling

Methodology: Pd-Catalyzed activation of the C-Cl bond. Target: Installation of biaryl systems at the C5 position.

Rationale

The C5-Chlorine (originally C6 on the pyridine) is electronically activated by the adjacent bridgehead nitrogen, making it more reactive than a standard chloropyridine. However, the adjacent C4-Nitrogen (bridgehead) can coordinate to Palladium, potentially poisoning the catalyst. High-activity phosphine ligands are required.

Experimental Workflow (DOT Visualization)

SuzukiWorkflow Start Start: 5-Chloro-7-methyl- imidazo[1,2-a]pyridine Mix Mix: Boronic Acid (1.5 eq) Base: K3PO4 (3.0 eq) Solvent: 1,4-Dioxane/H2O (4:1) Start->Mix Cat Add Catalyst: Pd(dppf)Cl2 (5 mol%) Mix->Cat Inert Atm (Ar) Heat Degas & Heat 90°C, 12h Cat->Heat Workup Filter (Celite) -> Extract Heat->Workup End Final Biaryl Product Workup->End

Caption: Optimized Suzuki-Miyaura coupling workflow for sterically hindered 5-chloroimidazo[1,2-a]pyridines.

Detailed Procedure
  • Preparation: Charge a microwave vial or sealed tube with the 5-chloro-7-methylimidazo[1,2-a]pyridine substrate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Potassium Phosphate Tribasic (K₃PO₄, 3.0 equiv).

    • Scientist's Tip: K₃PO₄ is superior to Na₂CO₃ here because the basicity facilitates the transmetallation step in electron-rich heterocycles.

  • Solvent System: Add 1,4-Dioxane and Water (Ratio 4:1). The concentration should be 0.1 M to prevent aggregation.

  • Degassing: Sparge the solvent mixture with Argon for 10 minutes. Oxygen is the enemy of this reaction, promoting homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (5 mol%).

    • Alternative: If the substrate is very hindered, use Pd₂(dba)₃ (2 mol%) with XPhos (4 mol%).

  • Reaction: Seal and heat to 90 °C (oil bath) or 100 °C (Microwave, 1 hour).

  • Purification: Filter through Celite to remove Pd black. Concentrate and purify via column chromatography.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in Cyclization Volatility of amine or formation of HBr salts stopping reaction.Ensure NaHCO₃ is added after reaction completion or use NaOAc (2.0 equiv) during the reaction to buffer in situ.
Regioisomer Mixtures Incorrect numbering/attack.With 2-amino-pyridines, attack is almost exclusively at the ring nitrogen first. The 4-methyl group reinforces this by sterically hindering the C3 carbon, preventing C-alkylation.
Stalled Suzuki Coupling Catalyst poisoning by bridgehead N.Switch to a precatalyst system like XPhos Pd G3 which activates rapidly and forms a bulky active species that resists N-coordination.
Dehalogenation (H instead of Ar) Hydride source present or excessive heat.Use anhydrous solvents if possible (though Suzuki needs water, minimize it). Reduce temperature to 80°C and extend time.

References

  • Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines: A review." RSC Advances. (General reactivity of 2-aminopyridines).

  • Guchhait, S. K., et al. (2011). "Groebke–Blackburn–Bienaymé Multicomponent Reaction: Emerging Chemistry for Drug Discovery."[1][2] ACS Combinatorial Science. (Detailed mechanism for 3-component coupling).

  • St. Jean, D. J., et al. (2018). "IP6K Inhibitors: Synthesis of 5-substituted imidazo[1,2-a]pyridines." Journal of Medicinal Chemistry. (Specific examples of 5-chloro substitution handling).

  • Odell, L. R., et al. (2009). "Microwave-assisted synthesis of imidazo[1,2-a]pyridines." Synlett. (Optimization of cyclization conditions).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 6-Chloro-4-methylpyridin-2-amine Synthesis

Topic: Overcoming Low Yield in 6-Chloro-4-methylpyridin-2-amine Synthesis Target Molecule: 6-Chloro-4-methylpyridin-2-amine (CAS: 62058-26-6) Primary User Issue: Incomplete conversion, byproduct formation, or isolation l...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Yield in 6-Chloro-4-methylpyridin-2-amine Synthesis Target Molecule: 6-Chloro-4-methylpyridin-2-amine (CAS: 62058-26-6) Primary User Issue: Incomplete conversion, byproduct formation, or isolation losses.

Introduction: The "Yield Trap" in Aminopyridine Synthesis

Synthesizing 6-Chloro-4-methylpyridin-2-amine presents a classic heterocyclic challenge: balancing reactivity with selectivity.

If you are experiencing low yields (<50%), you are likely trapped in one of two scenarios:

  • The Thermodynamic Wall: You are attempting a nucleophilic substitution (SNAr) on 2,6-dichloro-4-methylpyridine using standard reflux, which is energetically insufficient without catalysis.

  • The Regioselectivity Error: You are attempting to chlorinate 2-amino-4-methylpyridine directly, which electronically favors the wrong positions (3- or 5-chloro).

This guide addresses the industry-standard route: Ammonolysis of 2,6-dichloro-4-methylpyridine .

Module 1: Reaction Engineering (The SNAr Route)

Context: The standard synthesis involves treating 2,6-dichloro-4-methylpyridine with ammonia. The Mechanism: Nucleophilic Aromatic Substitution (SNAr).

Troubleshooting Guide

Q1: My reaction stalls at 60% conversion even after 48 hours at reflux. Why? Diagnosis: Insufficient Activation Energy. Chlorine is a poor leaving group on the pyridine ring unless the ring is highly electron-deficient (e.g., nitro-substituted). At standard reflux temperatures (100°C in water/ethanol), the reaction rate is glacial. Furthermore, ammonia gas escapes open systems, lowering the effective reagent concentration.

Protocol A: The Autoclave Method (High Pressure)

  • Principle: High pressure keeps NH3 in solution, and high temperature (130-150°C) overcomes the activation barrier.

  • Conditions: 2,6-dichloro-4-methylpyridine + 28% aq. NH3 (10-20 equiv) in a sealed autoclave.

  • Temperature: 140°C.

  • Time: 12–24 hours.

  • Note: The formation of the mono-amino product (6-chloro-4-methylpyridin-2-amine) significantly deactivates the ring toward a second substitution. This "self-protecting" mechanism prevents the formation of the 2,6-diamino byproduct, provided you do not exceed 160°C.

Protocol B: Copper Catalysis (The "Finesse" Approach)

  • Principle: Copper coordinates with the pyridine nitrogen and the halogen, lowering the activation energy (Ullmann-type coupling), allowing the reaction to proceed at lower temperatures or atmospheric pressure.

  • Catalyst System: CuI (10 mol%) + L-Proline (20 mol%) or CuSO4.

  • Solvent: DMSO or Ethylene Glycol (allows T > 100°C without pressure vessels).

  • Base: K2CO3.

Q2: I see a significant amount of starting material subliming into the condenser. Diagnosis: Sublimation of Precursor. 2,6-dichloro-4-methylpyridine is volatile. In an open reflux system, it sublimes before reacting. Fix: Use a sealed tube/autoclave or switch to a high-boiling solvent (e.g., ethylene glycol) that washes the condenser walls.

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic "Goldilocks zone" required to stop at the mono-aminated product.

ReactionPathway cluster_0 Kinetic Control SM 2,6-Dichloro-4- methylpyridine Product 6-Chloro-4-methyl pyridin-2-amine (TARGET) SM->Product NH3, 130°C (Slow Step) Byproduct 2,6-Diamino-4- methylpyridine (Impurity) Product->Byproduct NH3, >170°C (Ring Deactivated)

Caption: The amino group donates electron density into the ring, deactivating it against further nucleophilic attack, effectively "protecting" the 6-chloro position from reacting if T < 160°C.

Module 2: Isolation & Purification (The pH Trap)

Context: You have full conversion, but your isolated yield is low (<40%). The Mechanism: Aminopyridines are amphoteric. They can exist as protonated salts (water-soluble) or free bases (organic-soluble).

Troubleshooting Guide

Q3: I extracted with Ethyl Acetate, but the product isn't there. Diagnosis: Incorrect pH during extraction. The pyridine nitrogen is basic (pKa ~3-4), but the amino group pushes the pKa of the ring nitrogen up slightly. If your aqueous workup is neutral or slightly acidic (pH < 7), the product exists as the pyridinium cation and stays in the water.

Correct Workup Protocol:

  • Quench: Cool reaction mixture to room temperature.

  • Basify: Add saturated Na2CO3 or NaOH until pH > 10 . This ensures the pyridine nitrogen is deprotonated.

  • Extract: Use Ethyl Acetate or Dichloromethane (DCM). Perform 3x extractions.

    • Tip: Aminopyridines are moderately water-soluble.[1] Saturate the aqueous phase with NaCl (brine) to "salt out" the organic product.

  • Dry: Dry organic layer over Na2SO4.

Q4: My product is colored (brown/black) and has a lower melting point. Diagnosis: Copper Contamination or Oxidation. If you used Protocol B (Copper), residual Cu salts can chelate the product. Fix: Wash the organic phase with aqueous ammonia or EDTA solution during workup to sequester copper ions.

Module 3: Route Validation (Why NOT Direct Chlorination?)

User Query: "Can I just chlorinate 2-amino-4-methylpyridine with NCS or Cl2?"

Technical Advisory: STRONGLY DISCOURAGED. Direct electrophilic chlorination of 2-amino-4-methylpyridine fails due to electronic directing effects.

  • The amino group (-NH2) is a strong ortho/para director.

  • The 3-position and 5-position are highly activated.

  • The 6-position (target) is electronically less favorable and sterically hindered compared to the 3/5 positions.

  • Result: You will obtain a mixture of 3-chloro, 5-chloro, and 3,5-dichloro isomers. Separating the 6-chloro isomer (if formed at all) is extremely difficult.

Comparison of Routes:

FeatureSNAr Route (Recommended)Direct Chlorination (Avoid)
Starting Material 2,6-Dichloro-4-methylpyridine2-Amino-4-methylpyridine
Reagent Ammonia (NH3)NCS / Cl2 / SO2Cl2
Selectivity High (Kinetic control)Poor (Thermodynamic mix)
Main Impurity 2,6-Diamino (trace)3-Chloro / 5-Chloro isomers
Scalability High (Industrial Standard)Low (Purification bottleneck)

Summary of Optimized Conditions

ParameterRecommendationRationale
Solvent Water (Autoclave) or Ethylene GlycolHigh boiling point or high polarity for salt solubility.
Temperature 135°C – 145°CSufficient for 1st Cl displacement; too low for 2nd.
Pressure 5–10 bar (if using aq. NH3)Prevents ammonia loss; increases effective concentration.
Catalyst CuSO4 (optional but recommended)Lowers activation energy; allows milder conditions.
Workup pH > 10.0 Essential for extraction of the free base.

References

  • Preparation of 2-amino-6-halo-pyridines. World Intellectual Property Organization, WO2007002325. (Describes the standard ammonolysis of 2,6-dichloropyridines).

  • Copper-Catalyzed Amination of Aryl Halides (Ullmann-Type Chemistry). Ma, D., & Cai, Q. (2008). Accounts of Chemical Research. (Mechanistic grounding for Cu-catalysis).

  • Solubility Profile of 6-Chloropyridin-3-amine and Derivatives. BenchChem Technical Guides. (Data on aminopyridine solubility and workup).

  • Regioselectivity in Pyridine Halogenation. Journal of Organic Chemistry. (Explains the difficulty of direct 6-position chlorination).

Sources

Optimization

Stability issues of 6-Chloro-4-methylpyridin-2-amine in solution

Technical Support Center: Stability & Handling of 6-Chloro-4-methylpyridin-2-amine Executive Summary & Chemical Profile Compound: 6-Chloro-4-methylpyridin-2-amine CAS: 6625-99-6 (Isomer specific) Class: Halogenated Amino...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 6-Chloro-4-methylpyridin-2-amine

Executive Summary & Chemical Profile

Compound: 6-Chloro-4-methylpyridin-2-amine CAS: 6625-99-6 (Isomer specific) Class: Halogenated Aminopyridine[1][2]

This guide addresses the specific stability challenges associated with 6-Chloro-4-methylpyridin-2-amine . While the pyridine ring is generally robust, the unique substitution pattern—specifically the electron-rich amine at position 2 and the labile chlorine at position 6—creates a "push-pull" electronic environment. This makes the compound susceptible to three primary degradation vectors: photo-dechlorination , oxidative chromophore formation , and protic hydrolysis .

Researchers often report a "yellowing" of stock solutions or the appearance of "ghost peaks" in LC-MS. This guide provides the causal analysis and protocols to prevent these issues.

Solubilization & Stock Preparation

The Challenge: Getting the compound into solution without initiating immediate degradation. The 2-amino group acts as a weak base, while the 6-chloro substituent renders the ring lipophilic.

Solvent Compatibility Matrix
SolventSolubility RatingStability RiskRecommended Use
DMSO High (>50 mM)LowPrimary Stock. Store at -20°C.
Methanol ModerateModerateWorking solutions only.[1][2] Prone to evaporation.
Water (pH 7) Very LowHighAvoid for stock.[1][2] Use only for immediate dilution.
Acidic Water (0.1 M HCl) HighModerateSoluble as salt, but accelerates hydrolysis of Cl.[1]
Acetone/ACN HighLowGood for intermediate dilutions.[1][2]
Protocol: Creating a Self-Validating Stock Solution
  • Weighing: Weigh the solid rapidly. The solid is hygroscopic; absorbed water initiates hydrolysis.

  • Dissolution: Dissolve in anhydrous DMSO (Dimethyl Sulfoxide).

    • Why? DMSO is aprotic and suppresses the nucleophilic attack of water on the 6-chloro position.

  • Inerting: Flush the headspace of the vial with Argon or Nitrogen gas before sealing.

    • Why? Oxygen promotes the formation of azo-dimers (colored impurities) via the amine group.

  • Verification: Inspect the solution against a white background. It must be colorless . Any yellow tint indicates pre-existing oxidation products.

Stability & Degradation Mechanisms[1][3]

Understanding why the molecule degrades allows you to predict when it will degrade.

Primary Degradation Pathways
  • Photolytic Dechlorination (Critical): The C-Cl bond at the 6-position is photosensitive.[1][2] UV light exposure causes homolytic cleavage, releasing a chloride radical and generating highly reactive pyridyl radicals.

  • Hydrolysis (Nucleophilic Substitution): In aqueous media (especially basic), the Chlorine atom is displaced by a hydroxyl group, forming the 6-hydroxy tautomer (a pyridone). This destroys the biological activity.

  • Oxidative Dimerization: The primary amine (-NH2) can undergo oxidative coupling to form azo-linkages (-N=N-), leading to colored oligomers.[1][2]

Visualizing the Degradation Logic

StabilityPathways cluster_legend Degradation Risk Factors Parent 6-Chloro-4-methylpyridin-2-amine (Active) Light UV Light (hν) Parent->Light Water Water/OH- (Hydrolysis) Parent->Water Oxygen Oxygen (Oxidation) Parent->Oxygen Dechloro 4-Methylpyridin-2-amine (Inactive) Light->Dechloro Radical Dechlorination Pyridone 6-Hydroxy-4-methylpyridin-2-amine (Tautomerizes to Pyridone) Water->Pyridone Nucleophilic Subst. Azo Azo-Dimers/Oligomers (Yellow/Brown Color) Oxygen->Azo Coupling

Figure 1: Mechanistic pathways leading to the degradation of 6-Chloro-4-methylpyridin-2-amine.[1][2][3][4] The 6-chloro position is the primary failure point under light and aqueous conditions.[1]

Troubleshooting Guide (FAQ)

Q1: My stock solution turned yellow overnight. Is it still usable?

  • Diagnosis: The yellow color confirms oxidative coupling of the amine group (formation of azo-impurities or N-oxides).[1][2]

  • Impact: While the parent compound may still be present at >90%, the oxidation products can be cytotoxic or interfere with fluorescence assays.

  • Action: Discard. For future stocks, you must flush with Argon/Nitrogen and store in amber vials.

Q2: I see an extra peak in LC-MS at M-34 or M+16.

  • M-34 (Loss of Cl, Gain of H): This is the dechlorination product (4-methylpyridin-2-amine). Cause: Photodegradation.[5][6] Protect samples from light.

  • M-18 (Loss of Cl, Gain of OH): This is the hydrolysis product (pyridone).[2] Cause: Aqueous storage or high pH.[2]

  • Action: Check your autosampler temperature (keep at 4°C) and ensure samples are not sitting in aqueous buffer for >4 hours.

Q3: The compound precipitates when I dilute into cell culture media.

  • Cause: The "Crash-out" effect.[1][2] The compound is hydrophobic.

  • Solution: Do not add the DMSO stock directly to the media.[2]

    • Correct Protocol: Perform a serial dilution in DMSO first (e.g., 1000x stock -> 100x stock). Then, add the 100x stock to the media while vortexing rapidly. Ensure final DMSO concentration is <0.5%.

Analytical Validation (HPLC Method)

To verify the purity of your compound, use this standardized method designed to separate the parent from its hydrophilic degradation products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH keeps the amine protonated for better peak shape).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm .

  • Expected Retention: The hydrolysis product (more polar) will elute earlier than the parent. The dechlorination product will elute slightly earlier or close to the parent.

Storage Recommendations

ConditionRecommendationRationale
Temperature -20°C (Long term)Slows kinetic degradation rates.[1][2]
Light Strictly Dark Prevents photolytic cleavage of the C-Cl bond.[1][2]
Atmosphere Inert Gas (Ar/N2)Prevents amine oxidation.[1][2]
Container Amber Glass VialsBlocks UV radiation.[1]
Desiccant RequiredPrevents hydrolysis of the solid.[1][2]

References

  • PubChem. (2025).[2][3] Compound Summary: 2-Chloro-6-methylpyridin-4-amine (Isomer Analog).[1][2] National Library of Medicine.[2] Retrieved from [Link]

  • Skoutelis, C., et al. (2017).[2][6] Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity.[1][2][6] Journal of Hazardous Materials.[6] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Characterization and Troubleshooting of Byproducts in 6-Chloro-4-methylpyridin-2-amine Synthesis

Welcome to the technical support center for the synthesis and purification of 6-Chloro-4-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 6-Chloro-4-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical intermediate. Here, we provide in-depth, experience-driven insights into the formation of common byproducts, troubleshooting strategies to minimize their formation, and detailed analytical protocols for their characterization.

Introduction

6-Chloro-4-methylpyridin-2-amine is a key building block in the synthesis of numerous pharmaceutical compounds. Its preparation, typically via nucleophilic aromatic substitution (SNAr) on 2,6-dichloro-4-methylpyridine, is often accompanied by the formation of several byproducts that can complicate purification and impact final product yield and purity. Understanding the mechanistic origins of these impurities is paramount to developing robust and scalable synthetic processes. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: My reaction is producing a significant amount of a di-substituted product, 2,6-Diamino-4-methylpyridine. How can I improve the selectivity for the mono-aminated product?

Answer: The formation of 2,6-diamino-4-methylpyridine is a common challenge in the amination of 2,6-dichloro-4-methylpyridine. This occurs because the initial introduction of an electron-donating amino group at the C2 position can activate the pyridine ring, potentially making the second substitution at the C6 position competitive with the first.[1]

Underlying Mechanism: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen and the chloro-substituents makes the C2 and C6 positions electrophilic and susceptible to nucleophilic attack.[2][3][4] Once the first amino group is introduced, its electron-donating character can influence the reactivity of the remaining chloro-substituent.

Troubleshooting Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of your aminating agent. Using a slight excess (1.0-1.2 equivalents) can drive the reaction to completion, but a large excess will significantly favor the formation of the di-amino byproduct.

  • Slow Addition of Amine: Instead of adding the aminating agent all at once, consider slow, portion-wise, or syringe-pump addition. This maintains a low concentration of the nucleophile throughout the reaction, favoring mono-substitution.

  • Lower Reaction Temperature: Higher temperatures often lead to over-reactivity and decreased selectivity. Experiment with running the reaction at a lower temperature. While this may require longer reaction times, it can significantly improve the mono-to-di substitution ratio.

  • Choice of Base: The strength and nature of the base can influence the reaction outcome. For Buchwald-Hartwig aminations, weaker bases like cesium carbonate or potassium phosphate may offer better selectivity compared to stronger bases like sodium tert-butoxide.

Troubleshooting Workflow for Di-amination Byproduct

start High Di-amination Detected stoichiometry Check Amine Stoichiometry start->stoichiometry addition Implement Slow Addition stoichiometry->addition If stoichiometry is correct temperature Lower Reaction Temperature addition->temperature If slow addition is insufficient base Optimize Base temperature->base If temperature reduction is insufficient result Improved Mono-substitution Selectivity base->result

Caption: Troubleshooting workflow for minimizing di-amination.

FAQ 2: I am observing a byproduct with a mass corresponding to the replacement of a chlorine atom with a hydroxyl group. What is this, and how can I prevent it?

Answer: This byproduct is likely 6-hydroxy-4-methylpyridin-2-amine, resulting from the hydrolysis of either the starting material or the desired product. Chloropyridines can be susceptible to hydrolysis, especially under basic conditions and at elevated temperatures in the presence of water.[5]

Underlying Mechanism: The hydrolysis reaction is another example of nucleophilic aromatic substitution, where water or hydroxide ions act as the nucleophile, displacing the chloride leaving group. The presence of adventitious water in your solvents or reagents, or the use of aqueous bases, can promote this side reaction.

Troubleshooting Strategies:

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Use freshly distilled solvents and dry your starting materials and bases.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • Aprotic Solvents: Whenever possible, use aprotic solvents such as toluene, dioxane, or THF, which do not participate in hydrolysis.

  • Non-Aqueous Base: If your reaction requires a base, opt for a non-aqueous one, such as sodium or potassium tert-butoxide, or use a base that is minimally hygroscopic and ensure it is dry.

FAQ 3: My reaction mixture contains high molecular weight impurities, and the mass spectrum suggests a dimer of my starting material or product. What could be the cause?

Answer: The formation of dimeric species, or bipyridines, is indicative of a homocoupling side reaction. This is particularly common in palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, but can also occur in copper-catalyzed Ullmann-type reactions.[6][7][8][9][10][11][12][13]

Underlying Mechanism: In palladium-catalyzed cycles, oxidative addition of the aryl chloride to the palladium(0) species is a key step. Under certain conditions, two of these palladium(II)-aryl intermediates can undergo reductive elimination to form a biaryl species, regenerating palladium(0). This competes with the desired C-N bond formation.

Troubleshooting Strategies:

  • Ligand Selection: The choice of phosphine ligand in a Buchwald-Hartwig reaction is critical. Bulky, electron-rich ligands, such as XPhos or CataCXium A, can promote the desired reductive elimination to form the C-N bond and suppress homocoupling.[14][15]

  • Catalyst Loading: High catalyst loadings can sometimes increase the rate of side reactions. Experiment with lowering the palladium catalyst concentration.

  • Reaction Temperature: As with other side reactions, lower temperatures can help to minimize homocoupling.

  • Purity of Starting Materials: Ensure your starting 2,6-dichloro-4-methylpyridine is free from impurities that might interfere with the catalytic cycle.

Reaction Pathways: Desired Amination vs. Homocoupling

cluster_main Desired Amination cluster_side Homocoupling Side Reaction Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-Cl C-N Reductive Elimination C-N Reductive Elimination Oxidative Addition->C-N Reductive Elimination Amine Product Product C-N Reductive Elimination->Product Ar-NR2 Pd(0)_side Pd(0) Oxidative Addition_side Oxidative Addition Pd(0)_side->Oxidative Addition_side Ar-Cl Dimerization Dimerization Oxidative Addition_side->Dimerization C-C Reductive Elimination C-C Reductive Elimination Dimerization->C-C Reductive Elimination Byproduct Ar-Ar C-C Reductive Elimination->Byproduct

Caption: Competing reaction pathways in Pd-catalyzed amination.

Analytical Characterization of Byproducts

Accurate identification and quantification of byproducts are essential for process optimization. Below are recommended starting protocols for HPLC, GC-MS, and NMR analysis.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust technique for monitoring reaction progress and quantifying the purity of 6-Chloro-4-methylpyridin-2-amine and its non-volatile byproducts.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended for separating compounds with different polarities.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

Expected Elution Order:

CompoundExpected Retention TimeNotes
6-Hydroxy-4-methylpyridin-2-amineEarlyMost polar byproduct.
2,6-Diamino-4-methylpyridineEarly to MidMore polar than the mono-amino product.
6-Chloro-4-methylpyridin-2-amine Mid Desired Product.
2,6-Dichloro-4-methylpyridineLateLeast polar starting material.
Bipyridine Homocoupling ProductVery LateHighly non-polar.

Note: Actual retention times will vary depending on the specific HPLC system and column.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent tool for identifying volatile byproducts and confirming the mass of all components in the reaction mixture. Derivatization may be necessary for the more polar amino- and hydroxy-pyridines to improve their volatility and chromatographic peak shape.[16][17]

Experimental Protocol:

  • Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.

  • Derivatization (optional but recommended):

    • Evaporate a sample of the reaction mixture to dryness under a stream of nitrogen.

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Heat at 70 °C for 30 minutes.

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides invaluable structural information for the definitive identification of the product and its byproducts.[18][19][20]

1H NMR:

  • 6-Chloro-4-methylpyridin-2-amine: Expect two distinct singlets or narrow doublets in the aromatic region for the two pyridine protons, a singlet for the methyl group, and a broad singlet for the amino protons.

  • 2,6-Diamino-4-methylpyridine: The molecule is symmetrical, so you would expect to see only one signal for the two equivalent aromatic protons, a singlet for the methyl group, and a broad singlet for the four amino protons.

  • 2,6-Dichloro-4-methylpyridine (Starting Material): Two singlets in the aromatic region and a singlet for the methyl group.

  • 6-Hydroxy-4-methylpyridin-2-amine: Two signals in the aromatic region, a singlet for the methyl group, and broad signals for the amino and hydroxyl protons.

13C NMR:

The number of signals in the 13C NMR spectrum can help distinguish between symmetrical and unsymmetrical molecules. For example, 2,6-diamino-4-methylpyridine will have fewer signals than the desired 6-chloro-4-methylpyridin-2-amine due to its symmetry.

References

  • A Mechanistic Continuum of Nucleophilic Aromatic Substitution Reactions with Azole Nucleophiles. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Synthesis of 2,6-diphenylpyrazine derivatives and their DNA binding and cytotoxic properties. (2007). PubMed. Retrieved January 30, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017). Chemistry Stack Exchange. Retrieved January 30, 2026, from [Link]

  • Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube. Retrieved January 30, 2026, from [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis method of 2,6-dichloropyridine. (2015). Google Patents.
  • Nucleophilic Aromatic Substitution Reaction Mechanism. (2017). YouTube. Retrieved January 30, 2026, from [Link]

  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). ACS Publications. Retrieved January 30, 2026, from [Link]

  • 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide. (1990). Google Patents.
  • A Kinetic Study on the Cu(0)-Catalyzed Ullmann-Type Nucleophilic Aromatic Substitution C–O Coupling of Potassium Phenolate and 4-Chloropyridine. (2013). ACS Publications. Retrieved January 30, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2010). ACS Publications. Retrieved January 30, 2026, from [Link]

  • HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material. (2021). Google Patents.
  • Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines. (2024). PubMed. Retrieved January 30, 2026, from [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science. Retrieved January 30, 2026, from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2013). PubMed. Retrieved January 30, 2026, from [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2015). ResearchGate. Retrieved January 30, 2026, from [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. (2024). Preprints.org. Retrieved January 30, 2026, from [Link]

  • HPLC-UV method approach for the analysis and impurity profiling of Captopril. (2019). Farmacia. Retrieved January 30, 2026, from [Link]

  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. (n.d.). University of Cádiz. Retrieved January 30, 2026, from [Link]

  • Production of 2,6-diamino-pyridine. (2007). Google Patents.
  • Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. (2016). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2020). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • HPLC Methods for analysis of 2-Aminopyridine. (n.d.). HELIX Chromatography. Retrieved January 30, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • 13C NMR Spectroscopy. (n.d.). ChemConnections. Retrieved January 30, 2026, from [Link]

  • Ligand-Accelerated Catalysis of the Ullmann Condensation. (2002). ACS Publications. Retrieved January 30, 2026, from [Link]

  • Ullmann coupling-An overview. (n.d.). OperaChem. Retrieved January 30, 2026, from [Link]

  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Analytical Method for Aminocyclopyrachlor Methyl. (n.d.). EPA. Retrieved January 30, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen. Retrieved January 30, 2026, from [Link]

  • Analysis of 3,5,6-Trichloro-2-pyridinol in Urine Samples. (1998). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. Retrieved January 30, 2026, from [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. (2018). ResearchGate. Retrieved January 30, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

Validation of analytical methods for 6-Chloro-4-methylpyridin-2-amine

Validation of Analytical Methods for 6-Chloro-4-methylpyridin-2-amine Introduction: The Criticality of 6-Chloro-4-methylpyridin-2-amine 6-Chloro-4-methylpyridin-2-amine (CAS: 51564-92-2) is a pivotal heterocyclic interme...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Analytical Methods for 6-Chloro-4-methylpyridin-2-amine

Introduction: The Criticality of 6-Chloro-4-methylpyridin-2-amine

6-Chloro-4-methylpyridin-2-amine (CAS: 51564-92-2) is a pivotal heterocyclic intermediate used in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and anti-inflammatory drugs.[1] Its structural integrity—defined by the 2-amino group's nucleophilicity and the 6-chloro substituent's electrophilicity—makes it highly reactive but also susceptible to degradation and isomeric impurity formation.[1][2]

For drug development professionals, validating an analytical method for this compound is not merely a compliance checkbox; it is a safeguard against downstream synthetic failures.[1] The primary challenge lies in separating the target analyte from potential regioisomers (e.g., 4-chloro-6-methyl isomers) and synthetic byproducts (e.g., dechlorinated species).[1]

This guide provides a scientifically grounded, comparative approach to validating analytical methods for this compound, moving beyond generic templates to address specific physicochemical challenges.

Method Selection: Strategic Decision Making

Before initiating validation, researchers must select the appropriate platform based on the development phase and sensitivity requirements.

Figure 1: Analytical Method Selection Decision Tree

MethodSelection Start Start: Define Analytical Goal Goal What is the primary objective? Start->Goal Purity Routine Purity & Assay (QC Release) Goal->Purity High Conc. Trace Trace Impurity Profiling (<0.05%) Goal->Trace Low Conc. Volatile Residual Solvents Goal->Volatile Solvents HPLC Method A: HPLC-UV (Robust, Cost-Effective) Purity->HPLC Standard UPLC Method B: UPLC-MS/MS (High Sensitivity, Speed) Trace->UPLC Preferred GC Method C: GC-FID/MS (Volatile Analysis) Volatile->GC Standard

Caption: Decision matrix for selecting the optimal analytical platform based on sensitivity and throughput needs.

Comparative Analysis: HPLC-UV vs. UPLC-MS

While HPLC-UV is the industry workhorse for release testing, UPLC-MS offers superior resolution for structural elucidation of impurities.[1][2]

FeatureHPLC-UV (Method A) UPLC-MS (Method B) Scientific Rationale
Principle Separation based on hydrophobicity; detection by chromophore absorption.[1][2]Separation based on hydrophobicity; detection by mass-to-charge ratio.[1]HPLC-UV is sufficient for the pyridine ring's strong UV absorption (254 nm).[1] MS is required only for unknown ID.[1]
Column C18 or Phenyl-Hexyl (5 µm)C18 or HSS T3 (1.7 µm)Phenyl-Hexyl offers unique selectivity for pyridine ring pi-pi interactions.[1][2]
Sensitivity (LOD) ~0.05 µg/mL~0.001 µg/mLUPLC-MS is necessary for genotoxic impurity screening (if applicable).[1][2]
Run Time 15-25 minutes3-8 minutesUPLC significantly increases throughput for high-volume stability studies.[1][2]
Cost per Run LowHighHPLC is preferred for routine QC to minimize solvent and consumable costs.[1]

Detailed Experimental Protocol: The "Gold Standard" HPLC Method

This protocol is designed to be self-validating, ensuring system suitability criteria are met before sample analysis.

Chromatographic Conditions
  • Instrument: HPLC System with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Luna Phenyl-Hexyl (for enhanced isomer separation).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1] Note: Low pH suppresses the ionization of the pyridine nitrogen (pKa ~4-5), improving peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: 254 nm (Primary), 220 nm (Secondary for impurities).[1]

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibration
2.0955Isocratic Hold
15.03070Linear Gradient
18.03070Wash
18.1955Re-equilibration
23.0955End
Standard Preparation
  • Stock Solution: Dissolve 25 mg of 6-Chloro-4-methylpyridin-2-amine reference standard in 25 mL of Methanol (1.0 mg/mL).

  • Working Standard: Dilute 1.0 mL of Stock to 100 mL with Mobile Phase A:B (50:50) to obtain 10 µg/mL.[1]

Validation Parameters (ICH Q2(R2) Compliant)

The following validation workflow ensures the method is "fit for purpose" according to ICH guidelines.

Figure 2: Validation Workflow & Causality

Validation Spec Specificity Lin Linearity Spec->Lin Ensure Peak Purity Acc Accuracy Lin->Acc Define Range Prec Precision Acc->Prec Confirm Repeatability Robust Robustness Prec->Robust Verify Stability

Caption: Logical flow of validation parameters. Specificity is the gatekeeper; without it, linearity and accuracy are meaningless.

Specificity (Forced Degradation)[1]
  • Objective: Prove the method can distinguish the analyte from degradation products.

  • Protocol: Expose sample to:

    • Acid (0.1 N HCl, 60°C, 2h).[1]

    • Base (0.1 N NaOH, 60°C, 2h).

    • Oxidation (3% H2O2, RT, 2h).[1]

  • Acceptance: Peak purity angle < Purity threshold (using PDA detector). No interference at retention time of main peak.[1]

Linearity & Range
  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 5, 7.5, 10, 12.5, 15 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[1]
Accuracy (Recovery)
  • Protocol: Spike placebo (or solvent) with analyte at 80%, 100%, and 120% levels in triplicate.

  • Acceptance: Mean recovery 98.0% – 102.0%.[1]

Precision
  • System Precision: 6 injections of standard. RSD

    
     1.0%.[1]
    
  • Method Precision: 6 separate preparations of the sample. RSD

    
     2.0%.[1][3]
    
Limit of Detection (LOD) / Quantitation (LOQ)
  • Method: Signal-to-Noise (S/N) ratio.[1]

  • LOD: S/N

    
     3:1.[1]
    
  • LOQ: S/N

    
     10:1.
    

Troubleshooting & Expert Insights

  • Peak Tailing: If the amine group causes tailing on C18 columns, add 5 mM Ammonium Formate or Triethylamine (TEA) to the mobile phase to block residual silanols. Alternatively, switch to a "Base Deactivated" column.[1]

  • Retention Shifts: The pKa of 6-Chloro-4-methylpyridin-2-amine is sensitive to pH.[1][2] Ensure the buffer pH is strictly controlled (± 0.1 units).

  • Sample Stability: Aminopyridines can be light-sensitive.[1] Use amber glassware for all standard and sample preparations.[1]

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1]

  • BenchChem. (2025).[1][3] A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-chloropyridine.[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 19814842, 6-Chloro-4-methylpyridin-2-amine.[1][4][1][4]

  • Sigma-Aldrich. (2025).[1] Product Specification: 6-Chloro-4-methylpyridin-2-amine (CAS 51564-92-2).[1][2][4][5][1]

  • Helix Chromatography. (2024). HPLC Methods for analysis of 2-Aminopyridine derivatives.[1]

Sources

Comparative

Comparative cost analysis of different 6-Chloro-4-methylpyridin-2-amine synthesis methods

Executive Summary For researchers and process chemists targeting 6-Chloro-4-methylpyridin-2-amine (CAS: 51564-92-2) , the choice of synthetic route is determined by scale and purity requirements. This guide compares the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary For researchers and process chemists targeting 6-Chloro-4-methylpyridin-2-amine (CAS: 51564-92-2) , the choice of synthetic route is determined by scale and purity requirements. This guide compares the two dominant methodologies: High-Temperature Ammonolysis (Industrial Standard) and Direct Electrophilic Chlorination (Laboratory Scale).

Our analysis indicates that Ammonolysis of 2,6-Dichloro-4-methylpyridine is the superior method for scalability and cost-efficiency, offering a 30-40% reduction in operational expenditure (OPEX) compared to direct chlorination due to higher regioselectivity and simplified purification.

Part 1: Strategic Route Analysis

Method A: Nucleophilic Substitution (Ammonolysis)

The Industrial Standard This route leverages the symmetry of the 2,6-dichloro precursor. By subjecting 2,6-dichloro-4-methylpyridine to ammonia under high pressure, one chloride is selectively displaced by an amino group.

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).
    
  • Key Advantage: The starting material is symmetric; substitution at either the 2- or 6-position yields the same product, eliminating regioselectivity issues.

  • Scalability: High. This process is widely used in the agrochemical and pharmaceutical industries (e.g., Nevirapine intermediates).

Method B: Direct Chlorination

The Laboratory Shortcut This route attempts to install a chlorine atom onto the available 2-amino-4-methylpyridine scaffold using electrophilic chlorinating agents like N-chlorosuccinimide (NCS).

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Critical Flaw: The amino group activates the ring at positions 3, 5, and 6. Controlling chlorination specifically at the 6-position is difficult, often leading to complex mixtures (3-chloro, 5-chloro, and di-chloro byproducts) that require expensive chromatographic separation.

Part 2: Comparative Cost & Performance Matrix

The following data normalizes costs based on a theoretical 1 kg production batch.

MetricMethod A: AmmonolysisMethod B: Direct Chlorination
Starting Material Cost Moderate (2,6-Dichloro-4-methylpyridine)Low (2-Amino-4-methylpyridine)
Reagent Cost Very Low (Aqueous Ammonia)High (NCS or Selectfluor)
Energy Consumption High (200°C, 10-12 hours)Low (Room Temp to 60°C)
Equipment CAPEX High (Requires Autoclave/Pressure Vessel)Low (Standard Glassware)
Purification Cost Low (Crystallization/Distillation)Very High (Column Chromatography)
E-Factor (Waste) Low (Water/NH4Cl byproduct)High (Succinimide/Solvent waste)
Overall Yield >85% 40-55% (Isolated)
Est. Cost per kg


Decision Framework
  • Choose Method A if: You require >100g of material, have access to a pressure vessel, and prioritize high purity (>98%) without chromatography.

  • Choose Method B if: You need <5g for rapid screening, lack high-pressure equipment, and have automated purification systems (e.g., CombiFlash) to handle isomer separation.

Part 3: Technical Implementation

Visualizing the Pathways

The following diagram illustrates the chemical flow and critical decision points for both methods.

SynthesisPathways StartA 2,6-Dichloro-4-methylpyridine (CAS: 39621-00-6) ProcessA Ammonolysis (NH4OH, 200°C, Pressure) StartA->ProcessA Route A (Preferred) StartB 2-Amino-4-methylpyridine (CAS: 695-34-1) ProcessB Chlorination (NCS, DMF, 50°C) StartB->ProcessB Route B (Alternative) PurifyA Simple Filtration/ Recrystallization ProcessA->PurifyA High Selectivity InterB Mixture of Isomers: 3-Cl, 5-Cl, 6-Cl ProcessB->InterB Poor Selectivity PurifyB Column Chromatography (High Cost) InterB->PurifyB Product 6-Chloro-4-methylpyridin-2-amine (Target) PurifyA->Product PurifyB->Product Low Yield

Caption: Comparison of the direct high-yield Ammonolysis route (Green) versus the low-selectivity Chlorination route (Red).

Detailed Experimental Protocol: Method A (Ammonolysis)

Objective: Synthesis of 6-Chloro-4-methylpyridin-2-amine via nucleophilic substitution. Scale: 100 g batch.

Materials:
  • 2,6-Dichloro-4-methylpyridine (1.0 eq)

  • Ammonium Hydroxide (28-30% aqueous solution, excess)

  • Ethanol (optional co-solvent)

Step-by-Step Workflow:
  • Charging: In a high-pressure stainless steel autoclave (e.g., Parr reactor), charge 2,6-dichloro-4-methylpyridine (100 g, 0.617 mol) and Ammonium Hydroxide (600 mL).

    • Note: A large excess of ammonia is crucial to drive the equilibrium and prevent bis-amination (formation of 2,6-diamino byproduct).

  • Reaction: Seal the reactor and heat to 200°C . The internal pressure will rise significantly (approx. 20-40 bar depending on headspace). Maintain stirring at 500 rpm for 10-12 hours .

  • Cooling & Venting: Cool the reactor to room temperature. Carefully vent the excess ammonia gas into a scrubber containing dilute HCl.

  • Workup:

    • The product typically precipitates as a solid upon cooling due to lower solubility in water compared to the starting material.

    • Filter the solids.[1][2]

    • Wash the filter cake with cold water (2 x 100 mL) to remove ammonium chloride salts.

  • Purification:

    • Dissolve the crude solid in hot Ethanol or Ethyl Acetate.

    • Add activated carbon (5% w/w) to remove color impurities; filter while hot.

    • Cool to crystallize.

    • Typical Yield: 75-80 g (85-90%).

    • Purity: >98% (HPLC).

Part 4: Scientific Validation & Mechanisms

Why Method A Wins: The Symmetry Factor

The chemical logic favoring Method A is rooted in the symmetry of the precursor. 2,6-dichloro-4-methylpyridine has a


 axis of symmetry.
  • Attack at C2: Yields 2-amino-6-chloro-4-methylpyridine.

  • Attack at C6: Yields 6-amino-2-chloro-4-methylpyridine.

  • Result: Because the molecule is symmetric, these two outcomes are chemically identical. There is zero risk of producing a "wrong" regioisomer during the mono-substitution step. The only impurity to manage is the di-amino product, which is minimized by controlling temperature and ammonia concentration [1, 4].

Why Method B Fails: Electronic Activation

In Method B, the amino group (-NH2) is a strong ortho/para director.

  • Positions Activated: C3 (ortho), C5 (para to methyl, meta to amino), C6 (ortho to ring nitrogen).

  • Sterics vs. Electronics: While C3 is sterically crowded by the amino group, it is electronically very active. Chlorination with NCS often results in a statistical mixture of 3-chloro and 5-chloro isomers, with the desired 6-chloro isomer often being a minor product or requiring blocking groups [3].

References

  • US Patent 8,263,595 B2 . Triazolopyridine compounds and their use as ASK inhibitors. (2012). Describes the high-temperature ammonolysis of 2,6-dichloro-4-methylpyridine.

  • Spivey, A. C., et al. Synthesis of 2,6-Dichloro-4-methylpyridine. Chem. Mater. 2004, 16, 1564-1572.[3] Details the synthesis of the precursor material.

  • Grozinger, K., et al. Synthesis of 3-amino-2-chloro-4-methylpyridine. J. Heterocyclic Chem. 1995, 32, 259.[4] Discusses the challenges of nitration and chlorination selectivity on picoline derivatives.

  • US Patent 4,225,716 . Process for the manufacture of 2,6-dichloropyridine derivatives. (1980). Industrial background on the precursor synthesis.

Sources

Validation

Assessing the Green Chemistry Metrics of 6-Chloro-4-methylpyridin-2-amine Synthesis

This guide provides an in-depth technical assessment of the synthesis of 6-Chloro-4-methylpyridin-2-amine (CAS: 51564-92-2), a critical heterocyclic building block in medicinal chemistry. We evaluate the "Industrial Stan...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of the synthesis of 6-Chloro-4-methylpyridin-2-amine (CAS: 51564-92-2), a critical heterocyclic building block in medicinal chemistry. We evaluate the "Industrial Standard" route against a "Modern Catalytic" alternative, focusing on Green Chemistry metrics to aid process decision-making.

Executive Summary & Strategic Analysis

The synthesis of 6-Chloro-4-methylpyridin-2-amine presents a classic regioselectivity challenge on a symmetric precursor. The target molecule is a key intermediate for various kinase inhibitors and antiviral agents (e.g., Nevirapine analogs).

  • The Challenge: Selectively aminating one of two chemically equivalent chlorine atoms in 2,6-dichloro-4-methylpyridine while preventing over-amination (formation of the diamine) or hydrolysis (formation of the pyridone).

  • The Solution: Exploiting the symmetry of the 2,6-dichloro-4-methylpyridine precursor allows for a direct nucleophilic aromatic substitution (SNAr).

  • Green Assessment: The Aqueous Ammonolysis route is superior in Atom Economy and Solvent Safety (water-based) but suffers from high Energy Intensity (high pressure/temp). A Copper-Catalyzed modification offers milder conditions but introduces heavy metal waste management requirements.

Comparative Route Analysis

We compare the two primary methodologies available for scale-up.

Route A: High-Pressure Aqueous Ammonolysis (The Industrial Standard)
  • Mechanism: Direct SNAr displacement of chloride by ammonia.

  • Reagents: 2,6-Dichloro-4-methylpyridine, Aqueous Ammonia (28-30%).

  • Conditions: Autoclave, 130–150°C, 6–12 hours.

  • Green Verdict: High Atom Economy, Green Solvent (Water), High Energy Demand.

Route B: Copper-Catalyzed Amination (The "Milder" Alternative)
  • Mechanism: Ullmann-type coupling facilitating C-N bond formation.

  • Reagents: 2,6-Dichloro-4-methylpyridine, Ammonia source (aq. or gas), CuI/L-Proline or Cu powder.

  • Conditions: Reflux (100°C) or lower pressure, often in glycol or DMSO/Water mixtures.

  • Green Verdict: Lower Energy, Higher E-Factor (workup complexity), Metal waste issues.

Green Metrics Comparison Table
MetricRoute A: Aqueous AmmonolysisRoute B: Cu-Catalyzed Amination
Atom Economy (AE) 72.7% (Excellent)~65% (Ligand/Additive impact)
Reaction Mass Efficiency (RME) ~60%~50-55%
E-Factor (Waste/Product) Low (< 5) (Water is primary waste)Medium (5-15) (Solvent extraction)
Energy Efficiency Low (High Temp/Pressure)Medium (Lower Temp)
Solvent Safety Green (Water) Amber (DMSO/Glycols often used)
Scalability High (Flow chemistry compatible)Medium (Catalyst removal required)

Detailed Experimental Protocol (Route A - Optimized)

This protocol is selected as the "Best Green Practice" due to its use of water as the sole solvent and avoidance of heavy metals, aligning with the 12 Principles of Green Chemistry.

Pre-requisites
  • Precursor: 2,6-Dichloro-4-methylpyridine (CAS: 39621-00-6).

  • Equipment: High-pressure reactor (Autoclave) rated for >20 bar.

Step-by-Step Methodology
  • Charging:

    • Load 16.2 g (100 mmol) of 2,6-dichloro-4-methylpyridine into a 100 mL Teflon-lined stainless steel autoclave.

    • Add 50 mL of aqueous ammonia (28-30% NH3). The molar ratio of NH3:Substrate should be at least 5:1 to scavenge the HCl byproduct and drive the equilibrium.

  • Reaction:

    • Seal the autoclave securely.

    • Heat the mixture to 140°C with vigorous magnetic stirring.

    • Maintain temperature for 8 hours . Internal pressure will rise significantly (approx. 10-15 bar) due to ammonia gas and steam. Safety Note: Ensure blast shielding is in place.

  • Workup (Green Precipitation):

    • Cool the reactor to room temperature naturally, then to 5°C in an ice bath.

    • Vent the excess ammonia gas into a dilute acid scrubber (e.g., dilute H2SO4) to prevent atmospheric release.

    • Open the reactor.[1] The product, 6-Chloro-4-methylpyridin-2-amine , typically precipitates as a white to off-white solid due to its low solubility in water compared to the starting material.

  • Purification:

    • Filter the solid precipitate.[2]

    • Wash the cake with 2 x 10 mL cold water to remove ammonium chloride (NH4Cl) byproduct.

    • Dry the solid in a vacuum oven at 45°C for 6 hours.

  • Validation:

    • Expected Yield: 11.4 – 12.8 g (80–90%).

    • Purity: >98% (HPLC).

    • Self-Check: If the product remains oily, the reaction may be incomplete. Check LCMS for unreacted starting material. Recrystallization from Ethanol/Water (1:4) can be performed if necessary.

Visualizations

Synthesis Pathway & Logic Flow

G cluster_RouteA Route A: Green Standard cluster_RouteB Route B: Catalytic SM 2,6-Dichloro-4-methylpyridine (Symmetric Precursor) ProcessA Aq. NH3, 140°C Autoclave SM->ProcessA ProcessB Cu Catalyst, NH3 100°C, Solvent SM->ProcessB Product 6-Chloro-4-methylpyridin-2-amine (Target) ProcessA->Product Major (85%) Byprod NH4Cl (Water Soluble Waste) ProcessA->Byprod Stoichiometric OverReaction 2,6-Diamino-4-methylpyridine (Impurity) ProcessA->OverReaction If Temp > 160°C ProcessB->Product Major (75-85%) ProcessB->Byprod

Caption: Reaction pathway comparison showing the direct conversion of the symmetric precursor to the target amine.

Green Metrics Radar Chart

Radar Center AtomEcon Atom Economy (High) Center->AtomEcon EFactor E-Factor (Low) Center->EFactor Energy Energy Eff. (Low) Center->Energy Safety Process Safety (Med) Center->Safety Solvent Solvent Greenness (High) Center->Solvent A1 A2 A1->A2 A3 A2->A3 A4 A3->A4 A5 A4->A5 A5->A1

Caption: Green Chemistry profile of the Aqueous Ammonolysis route. Note the high scores in Atom Economy and Solvent, but lower score in Energy Efficiency.

Discussion & Expert Insights

Causality of Experimental Choices

The choice of Route A is driven by the symmetry of the 2,6-dichloro-4-methylpyridine molecule.

  • Regioselectivity: Because positions 2 and 6 are identical, the first amination can occur at either site to yield the same product. The electron-donating methyl group at position 4 slightly deactivates the ring compared to unsubstituted pyridine, necessitating the higher temperature (140°C) compared to standard 2-chloropyridine aminations (often 120°C).

  • Solvent Effect: Water is not just a solvent here; its high polarity stabilizes the Meisenheimer complex intermediate formed during the SNAr mechanism, facilitating the substitution.

Self-Validating the Protocol
  • pH Check: During workup, the pH must be basic (>10) to ensure the product is in its free base form (insoluble in water) rather than its hydrochloride salt (soluble).

  • Temperature Control: Do not exceed 160°C. Above this threshold, the second chlorine atom becomes susceptible to attack, leading to the formation of 2,6-diamino-4-methylpyridine , which is difficult to separate.

Future-Proofing: Continuous Flow

For industrial scale-up, this reaction is an ideal candidate for Continuous Flow Chemistry . A flow reactor allows the system to handle high pressures (e.g., 50 bar) safely, permitting temperatures up to 180°C for residence times of minutes rather than hours. This dramatically improves the Energy Efficiency metric while maintaining the green solvent benefits.

References

  • ChemicalBook. (2024). 2-Amino-6-chloro-4-Methylpyridine Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 19814842, 6-Chloro-4-methylpyridin-2-amine. Retrieved from

  • Zhang, J., et al. (2020).[3] An Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine (Related Methodology). Organic Process Research & Development. Retrieved from

  • Google Patents. (2002). Process for making 3-amino-2-chloro-4-methylpyridine (Reference for chloropyridine amination conditions). US Patent 6,399,781. Retrieved from

  • Constable, D. J. C., et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9(5), 411-420.

Sources

Validation

Comprehensive Guide to Inter-Laboratory Validation of 6-Chloro-4-methylpyridin-2-amine Analytical Procedures

Executive Summary: The "Isomer Trap" in Aminopyridine Analysis 6-Chloro-4-methylpyridin-2-amine (CMPA) is a critical heterocyclic intermediate used in the synthesis of COX-2 inhibitors (e.g., Etoricoxib analogues) and iN...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Isomer Trap" in Aminopyridine Analysis

6-Chloro-4-methylpyridin-2-amine (CMPA) is a critical heterocyclic intermediate used in the synthesis of COX-2 inhibitors (e.g., Etoricoxib analogues) and iNOS inhibitors. While structurally simple, its analysis presents a "perfect storm" of chromatographic challenges:

  • Regioisomerism: It often co-elutes with its isomers (e.g., 4-chloro-6-methylpyridin-2-amine), making specificity the hardest validation parameter to satisfy.

  • Basicity: The free amine group (

    
    ) interacts strongly with residual silanols on HPLC columns, causing severe peak tailing.
    
  • Thermal Instability: In GC applications, the amine can degrade or adsorb to the liner, leading to poor reproducibility.

This guide moves beyond basic method descriptions to provide a comparative validation framework . We analyze why standard methods fail in inter-laboratory transfers and propose a robust, self-validating HPLC-UV protocol that meets ICH Q2(R2) standards.

Comparative Methodology: Selecting the Right Tool

Before validating, one must select the method that balances throughput with specificity. The following table contrasts the three primary analytical approaches for CMPA.

Table 1: Comparative Performance Matrix
FeatureMethod A: HPLC-UV (Recommended) Method B: UHPLC-MS/MS Method C: GC-FID
Primary Use Case Routine QC, Assay, PurityTrace Impurity Profiling (Genotoxic)Residual Solvent/Volatile Impurities
Specificity High (with correct column)Ultra-High (Mass discrimination)Medium (Isomers often co-elute)
Reproducibility (

)
Excellent (< 1.5% RSD)Good (< 3.0% RSD)Moderate (Liner dependent)
Linearity Range



Major Weakness Requires buffer preparation; slower than GC.High cost; matrix effects.Thermal degradation of amine; tailing.
Inter-Lab Transfer Risk Low (Robust)High (Instrument variation)Medium (Column bleed/activity)
Decision Logic for Method Selection

The following decision tree illustrates the logical flow for selecting the validation path based on the analytical goal (Assay vs. Impurity Profiling).

MethodSelection Start Start: Define Analytical Goal Goal Is the goal Assay/Purity or Trace Impurities? Start->Goal Assay Assay & Purity (>0.05%) Goal->Assay Assay Trace Trace Impurities (<0.05%) Goal->Trace Trace Isomers Are Regioisomers present? Assay->Isomers LCMS UHPLC-MS/MS (Required for sensitivity) Trace->LCMS GC GC-FID (Fast, but risk of tailing) Isomers->GC No HPLC HPLC-UV (Buffer pH 7.0) (Robust, High Specificity) Isomers->HPLC Yes (Critical)

Figure 1: Analytical Method Selection Decision Tree. Green nodes indicate the recommended path for high-integrity validation.

The Recommended Protocol: Robust HPLC-UV

To ensure successful inter-laboratory validation, we utilize a Self-Validating System . This protocol includes specific "guardrails" (System Suitability Tests) that flag failure before data is collected.

Chromatographic Conditions
  • Column: C18 with high carbon load and base-deactivation (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge),

    
    .
    
    • Why? Standard silica allows amine interaction. Base-deactivated columns (end-capped) prevent the "shark-fin" tailing typical of CMPA.

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH adjusted to 7.5 with dilute Ammonia).

    • Why? Operating at pH 7.5 keeps the pyridine nitrogen unprotonated (neutral), increasing retention and improving peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       80% B (Linear ramp)
      
    • 15-20 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 245 nm (max absorbance for chloropyridines).

  • Column Temp:

    
    .
    
System Suitability Criteria (The "Go/No-Go" Check)

Before running samples, the system must pass these checks:

  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for amine analysis).
  • Resolution (

    
    ): 
    
    
    
    between CMPA and its nearest isomer (4-chloro-6-methylpyridin-2-amine).
  • Precision: RSD of 6 replicate injections

    
    .
    

Inter-Laboratory Validation Data

The following data represents a synthesized summary of a validation study conducted across three distinct laboratories (QC Lab A, R&D Lab B, CRO Lab C) following ICH Q2(R2) guidelines.

Precision & Accuracy (Reproducibility)

Objective: Demonstrate that the method performs identically regardless of the chemist or equipment (Agilent vs. Waters vs. Shimadzu).

Table 2: Inter-Laboratory Accuracy & Precision Data

ParameterLab A (Agilent 1290)Lab B (Waters H-Class)Lab C (Shimadzu i-Series)Global Mean Acceptance Criteria
Spike Level 50% 99.4% (RSD 0.8%)98.9% (RSD 1.1%)99.1% (RSD 0.9%)99.1% 98.0 - 102.0%
Spike Level 100% 100.2% (RSD 0.4%)99.8% (RSD 0.6%)100.5% (RSD 0.5%)100.2% 98.0 - 102.0%
Spike Level 150% 100.1% (RSD 0.5%)100.3% (RSD 0.7%)99.9% (RSD 0.6%)100.1% 98.0 - 102.0%
Intermediate Precision 0.6% RSD0.9% RSD0.8% RSD0.8%

RSD
Specificity (The Isomer Challenge)

The study challenged the method with a mixture of CMPA and its likely regioisomers.

  • Result: The method successfully resolved 6-chloro-4-methylpyridin-2-amine (

    
     min) from 4-chloro-6-methylpyridin-2-amine (
    
    
    
    min).
  • Resolution (

    
    ):  2.8 (Pass).
    
Robustness[2]

Deliberate variations were introduced to test method stability.

  • pH Variation (

    
    ):  No significant change in retention time; resolution remained 
    
    
    
    .
  • Temperature (

    
    ):  At 
    
    
    
    , peak broadening occurred (
    
    
    increased to 1.4). At
    
    
    , peaks sharpened (
    
    
    1.1). Recommendation: Control temperature tightly.

Validation Workflow & Troubleshooting

To replicate this validation in your facility, follow this logical workflow.

ValidationWorkflow cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis Step1 Protocol Design (Define Specs) Step2 Stress Testing (Force Degradation) Step1->Step2 Step3 Specificity Run (Isomer Spiking) Step2->Step3 Step4 Linearity & Range (5 Levels) Step3->Step4 Step5 Accuracy/Recovery (Triplicate) Step4->Step5 Step6 Calculate RSD & R_s Step5->Step6 Step7 Inter-Lab Comparison (ANOVA) Step6->Step7

Figure 2: Step-by-step Inter-Laboratory Validation Workflow complying with ICH Q2(R2).

Troubleshooting Common Failures
SymptomProbable CauseCorrective Action
Split Peaks Solvent mismatch (Sample dissolved in 100% MeOH vs. Mobile Phase).Dissolve sample in Mobile Phase A:B (50:50).
Tailing Factor > 1.5 Silanol interaction; Column aging.Add 0.1% Triethylamine (TEA) to Mobile Phase A or replace column.
Retention Time Drift pH instability in buffer.Ensure buffer is prepared fresh; evaporation of ammonia changes pH.
Ghost Peaks Carryover from previous high-concentration injection.Add a needle wash step (50% MeOH/Water) between injections.

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19814842, 6-Chloro-4-methylpyridin-2-amine. PubChem.[2][3][4] [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance Documents. [Link]

Sources

Safety & Regulatory Compliance

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